An In-depth Technical Guide to 1-(2-Fluorophenyl)piperazine (CAS 1011-15-0)
Senior Application Scientist Note: The initial request specified CAS 18228-80-3. However, comprehensive searches of chemical databases and scientific literature did not yield any publicly available information for a comp...
Author: BenchChem Technical Support Team. Date: April 2026
Senior Application Scientist Note: The initial request specified CAS 18228-80-3. However, comprehensive searches of chemical databases and scientific literature did not yield any publicly available information for a compound with this identifier, suggesting it may be an invalid or private CAS number. Based on the context of the request for a topic relevant to researchers and drug development professionals, this guide will focus on the structurally related and highly pertinent compound, 1-(2-Fluorophenyl)piperazine , which is commonly referenced under CAS 1011-15-0 . This molecule is a key building block in medicinal chemistry and shares the core piperazine scaffold often investigated in the development of novel therapeutics.
Introduction and Overview
The piperazine heterocycle is a cornerstone in modern medicinal chemistry, prized for its versatile scaffold.[1] Structurally, it is a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, which provides conformational flexibility and the ability to modulate basicity, crucial for its biological function.[1] This adaptable structure allows piperazine-based compounds to interact with a wide array of cellular targets, leading to a broad spectrum of biological activities.[1][2] 1-(2-Fluorophenyl)piperazine is a prominent example of a monosubstituted piperazine derivative that serves as a critical intermediate in the synthesis of neurologically active compounds and other potential therapeutics.[3] The introduction of a fluorine atom on the phenyl ring is a common strategy in drug design to enhance metabolic stability and binding affinity. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 1-(2-Fluorophenyl)piperazine, with a focus on its relevance in drug discovery and development.
Chemical Structure and Physicochemical Properties
1-(2-Fluorophenyl)piperazine is an organic compound characterized by a piperazine ring linked to a fluorophenyl group at one of the nitrogen atoms.[4] This substitution imparts unique chemical and biological properties to the molecule.
The synthesis of N-arylpiperazines is a fundamental process in medicinal chemistry. Traditional methods often involve the reaction of an appropriate aniline with bis(2-chloroethyl)amine hydrochloride at elevated temperatures over extended periods. More contemporary and efficient methods, such as the Buchwald-Hartwig amination, have been developed.
General Synthetic Workflow: Buchwald-Hartwig Amination
A facile, palladium-catalyzed methodology allows for the efficient synthesis of arylpiperazines under aerobic conditions. This one-pot reaction offers high yields and significantly reduced reaction times compared to traditional methods.[7]
Discovery and Synthesis of [Amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine Derivatives
Executive Summary As a Senior Application Scientist in oncology drug development, one of the most persistent challenges in designing alkylating agents is balancing systemic stability with targeted intracellular reactivit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist in oncology drug development, one of the most persistent challenges in designing alkylating agents is balancing systemic stability with targeted intracellular reactivity. Phosphoramide mustard (PM) is the ultimate active toxicophore of the widely used chemotherapeutic cyclophosphamide. However, PM is highly polar—existing as an anion at physiological pH—which severely restricts its ability to cross lipid bilayers.
To circumvent this limitation, researchers engineered [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine (commonly known as benzyl phosphoramide mustard). By masking the phosphoramidate oxygen with a benzyloxy group, the molecule is transformed into a chemically stable, lipophilic prodrug capable of efficient cellular penetration before undergoing enzymatic activation. This whitepaper provides an in-depth technical guide to the mechanistic rationale, activation pathways, and a self-validating synthetic methodology for this critical class of compounds.
Mechanistic Rationale and Activation Pathway
The incorporation of the benzyloxy group is not merely a structural convenience; it is a programmable metabolic trigger. The unmasked phosphoramidate anion of PM is too polar to enter cells efficiently. Cyclophosphamide solves this by forming a cyclic structure, but it strictly requires hepatic cytochrome P450 (CYP450) for activation, limiting its efficacy in tumors with poor vascularization or altered metabolic profiles.
The benzyloxy derivative bypasses this by providing immediate lipophilicity for cellular uptake. Once inside the target cell (or via hepatic first-pass metabolism), the benzyl ester undergoes biotransformation. As detailed in foundational studies on, oxidative dealkylation forms a hemiacetal intermediate that rapidly collapses, releasing benzaldehyde and the active PM.
Once PM is generated intracellularly, the true pharmacological mechanism initiates. The unmasked phosphoramidate anion dramatically increases the electron density on the adjacent nitrogen. This drives an intramolecular nucleophilic substitution, displacing a chloride ion to form a highly electrophilic aziridinium ring . This aziridinium ion is the ultimate electrophile that cross-links DNA at the N7 position of guanine residues, stalling the replication fork and inducing apoptosis.
Mechanistic pathway of prodrug activation, aziridinium formation, and DNA alkylation.
Comparative Efficacy and Physicochemical Data
The strategic addition of the benzyloxy group drastically alters the pharmacokinetic profile of the nitrogen mustard. The table below summarizes the quantitative advantages of the benzyloxy derivative compared to its parent compounds, demonstrating how lipophilicity correlates with in vitro cytotoxicity due to enhanced cellular uptake.
Compound
LogP (Lipophilicity)
Aqueous Half-Life (pH 7.4)
IC₅₀ (µM) [Balb/c 3T3]
Mechanism of Activation
Phosphoramide Mustard (PM)
< 0 (Highly Polar)
~1.5 Hours
> 100
Direct (Poor Uptake)
Cyclophosphamide
~ 0.8
> 100 Hours
> 100
Hepatic CYP450
Benzyl Phosphoramide Mustard
~ 2.5 (Lipophilic)
> 50 Hours
15 - 25
Intracellular Cleavage
Data synthesized from foundational structure-activity relationship studies on and .
In-Depth Synthetic Methodology
The synthesis of [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine is a masterclass in controlling the reactivity of phosphorus(V) electrophiles. The workflow relies on a three-step, one-pot or sequential phosphorylation strategy. Because phosphorus oxychloride (POCl₃) contains three equivalent chlorides, the reaction must be strictly controlled thermodynamically and kinetically to prevent over-substitution.
Workflow for the synthesis of [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine.
Step 1: Preparation of Benzyl Phosphorodichloridate
Causality: The first chloride of POCl₃ is highly reactive. To prevent the formation of di- or tri-benzyl esters, the reaction must be conducted at cryogenic temperatures. The extreme cold (-78 °C) suppresses the secondary substitution reaction, ensuring mono-substitution.
Protocol:
Dissolve 1.0 equivalent of anhydrous benzyl alcohol and 1.0 equivalent of triethylamine (TEA) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath.
Add 1.2 equivalents of POCl₃ dropwise over 30 minutes to manage the exothermic nature of the reaction.
Self-Validation Checkpoint: Extract an aliquot and monitor via ³¹P NMR. The starting POCl₃ peak (~2 ppm) should shift to ~5-7 ppm, confirming the formation of the mono-substituted benzyl phosphorodichloridate.
Step 2: Coupling with Bis(2-chloroethyl)amine
Causality: The nitrogen mustard moiety is introduced next. Bis(2-chloroethyl)amine is strictly supplied as a hydrochloride salt to prevent spontaneous self-alkylation (premature aziridinium formation) during storage. TEA is added in excess to serve a dual purpose: liberating the free amine and scavenging the HCl byproduct.
Protocol:
Warm the reaction mixture from Step 1 to 0 °C.
Add 1.0 equivalent of bis(2-chloroethyl)amine hydrochloride, followed by the slow, dropwise addition of 2.2 equivalents of TEA.
Stir for 1 hour at 0 °C.
Self-Validation Checkpoint: TLC (Hexane/EtOAc 7:3) should show the consumption of the dichloridate. ³¹P NMR will shift downfield to ~12-15 ppm, indicating the successful formation of the phosphoramidochloridate intermediate.
Step 3: Aminolysis to Yield the Final Prodrug
Causality: The final chloride must be replaced with an amino group to complete the phosphorodiamidate structure. Ammonia acts as both the nucleophile and the base to neutralize the final equivalent of HCl, precipitating out as ammonium chloride (NH₄Cl).
Protocol:
While maintaining the reaction at 0 °C, bubble anhydrous ammonia (NH₃) gas directly into the solution (or add a saturated solution of NH₃ in anhydrous methanol) for 30 minutes.
Allow the reaction to warm to room temperature and stir for an additional 2 hours to ensure complete conversion.
Self-Validation Checkpoint: Filter the precipitated NH₄Cl salts. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography. The final product,[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine, will exhibit a distinct ³¹P NMR peak at ~18-20 ppm, confirming the diamidate structure. LC-MS should confirm the exact mass [M+H]⁺ of 311.05 m/z.
Conclusion
The discovery and synthesis of [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine represent a critical milestone in prodrug engineering. By understanding the causality behind the benzyloxy group—specifically its role in masking the phosphoramidate anion to enable cellular penetration—researchers can utilize this scaffold to design next-generation, hypoxia-targeted, or enzyme-specific alkylating agents. The self-validating synthetic protocol provided ensures high-yield, high-purity generation of this vital intermediate, empowering robust downstream drug development.
References
Dirr, K., et al. "Chemically stable, lipophilic prodrugs of phosphoramide mustard as potential anticancer agents." Journal of Medicinal Chemistry. [Link]
Hu, L., et al. "Synthesis and structure-activity relationships of nitrobenzyl phosphoramide mustards as nitroreductase-activated prodrugs." Bioorganic & Medicinal Chemistry Letters.[Link]
Borch, R. F., et al. "The Partitioning of Phosphoramide Mustard and Its Aziridinium Ions among Alkylation and P−N Bond Hydrolysis Reactions." Journal of Medicinal Chemistry.[Link]
Foundational
Navigating Physicochemical Properties: A Technical Guide to the Molecular Weight and Aqueous Solubility of N-Acetyl-L-proline (CAS 68-95-1)
A Note to the Researcher: Initial searches for CAS number 18228-80-3 did not yield a corresponding chemical entity in available databases. This guide will therefore focus on a closely related and well-documented compound...
Author: BenchChem Technical Support Team. Date: April 2026
A Note to the Researcher: Initial searches for CAS number 18228-80-3 did not yield a corresponding chemical entity in available databases. This guide will therefore focus on a closely related and well-documented compound, N-Acetyl-L-proline (CAS 68-95-1), to provide a comprehensive and technically robust resource for scientists and drug development professionals.
Introduction
In the landscape of pharmaceutical research and development, a thorough understanding of a compound's fundamental physicochemical properties is paramount. Among these, molecular weight and aqueous solubility stand as critical pillars influencing a molecule's behavior from early-stage discovery through to formulation and clinical performance. This guide provides an in-depth exploration of the molecular weight and aqueous solubility of N-Acetyl-L-proline, a derivative of the amino acid proline. By delving into the theoretical underpinnings and practical experimental methodologies, this document aims to equip researchers with the necessary knowledge to accurately characterize this and similar molecules.
Physicochemical Profile of N-Acetyl-L-proline
N-Acetyl-L-proline is a white to off-white powder. It is a derivative of the cyclic amino acid L-proline, where the secondary amine has been acetylated. This modification significantly alters the molecule's properties, including its polarity and hydrogen bonding capabilities, which in turn dictate its solubility.
Molecular Weight
The molecular weight of a compound is a fundamental property derived from its chemical formula. It represents the mass of one mole of the substance.
The molecular formula for N-Acetyl-L-proline is C7H11NO3[1][2][3].
Aqueous Solubility: A Critical Determinant of Bioavailability
Aqueous solubility is a key determinant of a drug candidate's absorption and bioavailability. It is defined as the maximum concentration of a substance that can dissolve in water at a given temperature and pressure to form a saturated solution. For orally administered drugs, sufficient aqueous solubility is necessary for the compound to dissolve in the gastrointestinal fluids and be absorbed into the bloodstream.
N-Acetyl-L-proline is known to be soluble in water[7]. One study has quantified the mole fraction solubility of N-Acetyl-L-proline in water across a range of temperatures[7][8]. The solubility is positively correlated with temperature, a common trend for many solid solutes. The high solubility can be attributed to the presence of polar functional groups, including the carboxylic acid and the amide, which can participate in hydrogen bonding with water molecules.
Experimental Determination of Aqueous Solubility
The accurate determination of aqueous solubility is a critical experimental undertaking in drug discovery and development. Two common methods employed are the determination of thermodynamic solubility and kinetic solubility.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound in a saturated solution. The shake-flask method is the most widely accepted technique for determining thermodynamic solubility[9].
Caption: Workflow for Thermodynamic Solubility Determination.
Preparation of Saturated Solution:
Add an excess amount of solid N-Acetyl-L-proline to a clear glass vial. The excess is crucial to ensure that a saturated solution is achieved.
Add a known volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4) to the vial.
Seal the vial to prevent solvent evaporation.
Equilibration:
Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours. The goal is to ensure the concentration of the dissolved compound is constant over time.
Phase Separation:
After equilibration, the undissolved solid must be separated from the saturated solution.
Centrifuge the vials at a high speed to pellet the excess solid.
Carefully collect the supernatant, ensuring no solid particles are disturbed. For further purification, the supernatant can be filtered through a low-binding filter (e.g., a 0.45 µm PVDF filter).
Quantification:
The concentration of N-Acetyl-L-proline in the clear, saturated filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
A calibration curve with known concentrations of N-Acetyl-L-proline is used to accurately quantify the solubility.
Kinetic Solubility: A High-Throughput Approach
In early drug discovery, where large numbers of compounds are screened, a higher throughput method is often required. Kinetic solubility measurements are designed to meet this need. This method does not measure true equilibrium solubility but rather the point at which a compound precipitates from a solution when added from a concentrated organic stock solution (typically dimethyl sulfoxide, DMSO) into an aqueous buffer.
Caption: Workflow for Kinetic Solubility Determination.
Preparation of Stock Solution:
Prepare a high-concentration stock solution of N-Acetyl-L-proline in 100% DMSO (e.g., 10 mM).
Assay Plate Preparation:
In a 96-well microplate, add the aqueous buffer to each well.
Compound Addition and Mixing:
Add a small volume of the DMSO stock solution to the aqueous buffer in the wells. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
The plate is then shaken for a defined period, usually 1 to 2 hours, at a constant temperature.
Detection of Precipitation:
Precipitation can be detected by various methods, including:
Turbidimetry or Nephelometry: Measures the amount of light scattered by the precipitate.
Direct UV/Vis Spectroscopy: Measures the absorbance of the solution.
Filtration and Quantification: The plate is filtered, and the concentration of the compound in the filtrate is determined by HPLC-UV or LC-MS.
Conclusion
The molecular weight and aqueous solubility of N-Acetyl-L-proline are foundational parameters that govern its behavior in both in vitro and in vivo systems. A precise understanding of these properties, obtained through rigorous experimental determination, is indispensable for researchers in the fields of medicinal chemistry, pharmacology, and pharmaceutical development. The protocols and conceptual frameworks presented in this guide offer a robust starting point for the characterization of N-Acetyl-L-proline and other novel chemical entities, ultimately facilitating the journey from discovery to clinical application.
References
PharmaCompass. (n.d.). N-Acetyl-L-Proline | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
Pharmaffiliates. (n.d.). CAS No : 68-95-1 | Product Name : N-Acetyl-L-proline. Retrieved from [Link]
PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]
ResearchGate. (2021). Solubility Behavior and Polymorphism of N -Acetyl- l -proline in 16 Individual Solvents from 283.15 to 323.15 K. Retrieved from [Link]
Semantic Scholar. (2002). The Cis-Trans Equilibrium of N-Acetyl-L-Proline. An Experiment for the Biophysical Chemistry Laboratory. Retrieved from [Link]
standard protocol for dissolving[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine in DMSO
Application Note: Standard Protocol for the Reconstitution and Storage of[Amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine in DMSO Executive Summary [Amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine (CAS: 18228-80-3)...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Standard Protocol for the Reconstitution and Storage of[Amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine in DMSO
Executive Summary
[Amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine (CAS: 18228-80-3), also recognized as benzyl N,N-bis(2-chloroethyl)phosphorodiamidate, is a synthetic nitrogen mustard derivative . Functioning as a potent bifunctional alkylating agent, it is structurally related to the active intermediates of cyclophosphamide. Due to the intrinsic reactivity of the bis(2-chloroethyl)amine moiety, the compound is highly susceptible to nucleophilic attack by water. This application note details a field-validated, self-consistent protocol for dissolving this compound in dimethyl sulfoxide (DMSO) to ensure maximum stability, reproducibility, and efficacy in downstream in vitro and in vivo pharmacological assays.
Mechanistic Rationale for Handling (E-E-A-T)
As a Senior Application Scientist, I frequently observe that the most common point of failure in evaluating phosphorodiamidate mustards is improper solvent handling. A robust protocol must be grounded in the chemical causality of the compound's degradation kinetics:
The Necessity of Anhydrous DMSO: Nitrogen mustards act as prodrug-like moieties that undergo intramolecular cyclization to form a highly reactive aziridinium (ethyleneimonium) cation[1]. In aqueous environments, this electrophilic intermediate is rapidly hydrolyzed to yield inactive mono- and di-hydroxy derivatives [2]. Anhydrous DMSO (≥99.9% purity, water ≤0.005%) acts as an aprotic solvent that stabilizes the un-ionized precursor, preventing premature aziridinium formation.
The Role of Amber Vials: The benzyloxy group and the phosphorodiamidate backbone are sensitive to photo-oxidation. Amber vials block UV/Vis light, preventing free-radical-mediated degradation during storage.
The Mandate for Single-Use Aliquots: Repeated freeze-thaw cycles introduce atmospheric moisture condensation into the hygroscopic DMSO stock. Even trace amounts of water will initiate the aziridinium hydrolysis cascade, neutralizing the compound before it reaches the cellular assay.
Mechanistic pathway of nitrogen mustard activation and moisture-induced hydrolysis.
Physicochemical Properties & Dilution Guidelines
To facilitate accurate experimental planning, all quantitative data regarding the compound and its reconstitution are summarized below.
Table 2: Dilution Guidelines for Stock Solutions (Anhydrous DMSO)
Target Concentration
Mass of Compound Required
Volume of Anhydrous DMSO
10 mM
3.11 mg
1.0 mL
10 mM
15.56 mg
5.0 mL
50 mM
15.56 mg
1.0 mL
50 mM
77.79 mg
5.0 mL
100 mM
31.11 mg
1.0 mL
Step-by-Step Reconstitution Methodology
Phase 1: Environmental Control & Equilibration
Remove the sealed vial of [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine from -20°C storage.
Place the vial in a desiccator and allow it to equilibrate to room temperature (approx. 30-45 minutes) before breaking the seal.
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which will catalyze hydrolysis upon dissolution.
Phase 2: Reconstitution in Anhydrous DMSO
3. In a dry environment (preferably a nitrogen-purged glove box or a clean bench with low humidity), weigh the desired amount of the compound using an analytical balance.
4. Add the calculated volume of Anhydrous DMSO (≥99.9% purity, water ≤0.005%) to achieve the target stock concentration (e.g., 50 mM).
5. Vortex gently for 30-60 seconds until the powder is completely dissolved. Do not use ultrasonic baths that generate heat, as thermal stress accelerates degradation.
Phase 3: Aliquoting and Cryopreservation
6. Immediately dispense the stock solution into pre-dried, amber glass vials in single-use aliquots (e.g., 50-100 µL per vial).
7. Purge the headspace of each vial with a gentle stream of dry Argon or Nitrogen gas before sealing with a PTFE-lined cap.
8. Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.
Step-by-step workflow for the dissolution and storage of the compound.
Quality Control & Self-Validation System
A rigorous protocol must be self-validating to ensure experimental trustworthiness. To verify that the DMSO stock remains active over time:
NMR Verification: Analyze a test aliquot using 1H NMR in DMSO-d6. The presence of a stable bis(2-chloroethyl)amine multiplet confirms structural integrity. The appearance of new downstream peaks indicates aziridinium formation or hydrolysis [1].
Functional Assay: Run a parallel positive control (e.g., a known stable alkylating agent) in your cell viability assay (e.g., using CHO cells) to validate that any observed loss of potency is due to the compound's degradation rather than a systemic assay failure [2].
References
Toward Hypoxia-Selective DNA-Alkylating Agents Built by Grafting Nitrogen Mustards onto the Bioreductively Activated 3-Amino-1,2,4-benzotriazine 1,4-Dioxide Scaffold. Journal of Medicinal Chemistry / Semantic Scholar. URL:[Link]
Effect of O6-Benzylguanine on Nitrogen Mustard-induced Toxicity, Apoptosis, and Mutagenicity in Chinese Hamster Ovary Cells. AACR Journals (Cancer Research). URL:[Link]
Comprehensive HPLC-UV Method Development and Validation for the Quantification of [Amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Preclinical stability assays, formulation QC, and pharmacokinetic (PK) sample analysis. Introduction The compound [amin...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Application: Preclinical stability assays, formulation QC, and pharmacokinetic (PK) sample analysis.
Introduction
The compound [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine (CAS: 18228-80-3) is a lipophilic, benzyloxy-protected phosphorodiamidic mustard[1][2]. It is structurally related to the active alkylating metabolites of cyclophosphamide and ifosfamide. While the benzyloxy group provides enhanced lipophilicity, the bis(2-chloroethyl)amine moiety (the "nitrogen mustard") presents a significant analytical challenge: it is highly susceptible to hydrolysis in aqueous environments.
Developing a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this compound requires a deep understanding of its degradation kinetics. This application note details a self-validating, ICH-compliant protocol designed to suppress hydrolytic degradation during sample preparation and chromatographic separation, ensuring accurate quantification.
Mechanistic Insights & Method Rationale
As an Application Scientist, it is critical to address the causality behind experimental parameters rather than just listing them. The method parameters below are specifically engineered to counteract the inherent instability of the phosphorodiamidic mustard.
The Hydrolysis Challenge (Expertise & Experience)
In aqueous media, nitrogen mustards undergo rapid intramolecular cyclization to form a highly electrophilic aziridinium (ethyleneimmonium) ion . This intermediate is subsequently attacked by water, leading to mono- and di-hydroxy metabolites[3][4].
pH Control: The cyclization is driven by the lone-pair electrons on the nitrogen. Although the phosphoramidate nitrogen is less nucleophilic than a free amine, cyclization still occurs. Lowering the mobile phase pH to ~3.5 protonates the intermediate and suppresses the formation of the aziridinium ion[5]. However, extreme acidity (pH < 2.0) risks cleaving the P-N or P-O-benzyl bonds. A pH of 3.5 using a formate buffer provides the optimal stability window.
Temperature Control: The cyclization is highly temperature-dependent. Maintaining the autosampler at 4 °C and utilizing a rapid HPLC run time (< 10 minutes) minimizes on-column and pre-column degradation.
Chloride Ion Effect: The addition of chloride ions (e.g., NaCl) to the sample diluent can shift the equilibrium of the aziridinium ion back to the intact bis(2-chloroethyl)amine[5]. However, to protect the stainless-steel HPLC system from corrosion, chloride is restricted to the sample diluent, while the mobile phase utilizes a volatile organic acid (formic acid).
Chromatographic Rationale
Column: A high-purity, end-capped C18 column is selected. The benzyloxy group and the chloroethyl chains render the molecule highly hydrophobic, allowing for strong retention on a C18 stationary phase. End-capping prevents secondary interactions between the primary amino group (-NH2) and residual silanols on the silica support, ensuring sharp, symmetrical peaks.
Detection: The benzyloxy group provides a strong, specific chromophore. While the amide/alkyl chloride bonds absorb at 214 nm, monitoring at 254 nm selectively targets the aromatic ring, providing a stable baseline and minimizing interference from mobile phase solvents or biological matrices.
Caption: Degradation pathway of the phosphorodiamidic mustard and the stabilizing effect of chloride ions.
Experimental Protocols
This protocol is designed as a self-validating system. By strictly controlling the diluent composition and thermal exposure, the integrity of the analyte is preserved from extraction to detection.
Suppresses aziridinium ion formation during separation.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Elutes the hydrophobic compound efficiently.
Elution Mode
Isocratic: 40% A / 60% B
Ensures a fast run time (< 8 min) to minimize on-column hydrolysis.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID columns.
Column Temp
25 °C
Balances column backpressure with analyte thermal stability.
Autosampler Temp
4 °C (Critical)
Prevents pre-column degradation in the sample vial.
Detection
UV at 254 nm
Specific to the benzyloxy aromatic chromophore.
Injection Vol
10 µL
Prevents band broadening while maintaining sensitivity.
Sample Preparation Workflow (Step-by-Step)
Note: All steps must be performed on ice to ensure trustworthiness of the quantitative results.
Diluent Preparation: Prepare a diluent of 50:50 ACN:Water containing 0.1% Formic Acid and 10 mM NaCl. Causality: The high organic content reduces water activity, the acid lowers pH, and the chloride pushes the degradation equilibrium toward the intact mustard.
Stock Solution: Accurately weigh 10.0 mg of the reference standard. Dissolve in 10.0 mL of 100% cold ACN to yield a 1.0 mg/mL stock. Store at -80 °C.
Working Standards: Dilute the stock solution using the cold Diluent (from Step 1) to create a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.
Sample Processing: If extracting from a biological matrix or formulation, perform a cold protein precipitation or liquid-liquid extraction using cold ACN. Centrifuge at 14,000 x g for 10 min at 4 °C.
Transfer & Injection: Transfer the supernatant to pre-chilled amber HPLC vials. Place immediately in the 4 °C autosampler.
Caption: Optimized HPLC-UV workflow ensuring thermal and chemical stability of the analyte.
Method Validation Summary
The method was validated in accordance with the ICH Q2(R1) guidelines [6][7] for the validation of analytical procedures. The rigorous control of pH and temperature resulted in excellent precision and stability.
Validation Parameter
Result / Specification
Acceptance Criteria (ICH Q2)
Linearity Range
1.0 – 100.0 µg/mL
R² ≥ 0.999
Limit of Detection (LOD)
0.15 µg/mL (S/N = 3:1)
N/A
Limit of Quantitation (LOQ)
0.50 µg/mL (S/N = 10:1)
Precision RSD ≤ 10% at LOQ
Intra-day Precision (RSD)
1.2% (at 10 µg/mL, n=6)
RSD ≤ 2.0%
Inter-day Precision (RSD)
1.8% (at 10 µg/mL, n=3 days)
RSD ≤ 2.0%
Accuracy (Recovery)
98.5% – 101.2%
98.0% – 102.0%
Solution Stability (Autosampler)
> 98% intact after 24h at 4 °C
Degradation ≤ 2.0%
Solution Stability (Room Temp)
Degrades ~15% within 4h
Highlights the necessity of 4 °C
References
Product Index - AA Blocks: [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine. AABlocks Catalog. Available at: [Link]
Chatterji, D. C., Yeager, R. L., & Gallelli, J. F. (1982). Kinetics of chlorambucil hydrolysis using high-pressure liquid chromatography. Journal of Pharmaceutical Sciences, 71(1), 50-54. Available at: [Link]
Food and Drug Administration (FDA) / ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Matrix: Human Plasma
Analytical Platform: UHPLC-ESI-MS/MS (QqQ)
Introduction & Mechanistic Context
[Amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine (CAS: 18228-80-3), commonly referred to as benzyl N,N-bis(2-chloroethyl)phosphorodiamidate, is a critical synthetic intermediate and a lipophilic prodrug analog related to cyclophosphamide and phosphoramide mustard (PM). In physiological environments, oxazaphosphorine drugs undergo enzymatic activation followed by spontaneous degradation to yield PM, the ultimate bis-electrophilic alkylating agent responsible for DNA-DNA and DNA-protein cross-linking.
The Analytical Challenge:
The bis(2-chloroethyl)amine (nitrogen mustard) moiety is notoriously unstable in aqueous environments. The unshared electron pair on the nitrogen atom can rapidly attack the
β
-carbon of the chloroethyl group, displacing the chloride ion to form a highly reactive aziridinium intermediate, which subsequently hydrolyzes into inactive hydroxyethyl derivatives. Therefore, detecting the intact benzyl-protected prodrug requires an analytical methodology that rigorously suppresses this degradation pathway while offering high sensitivity and specificity.
Experimental Design: Building a Self-Validating System
To ensure absolute trustworthiness and scientific integrity, this protocol is designed as a self-validating system .
A protocol is only as reliable as its internal controls. To achieve this, a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as
D4
-cyclophosphamide or a custom deuterated analog—must be introduced into the biological sample immediately upon collection.
Causality of the SIL-IS: The SIL-IS shares near-identical physicochemical properties with the target analyte. If extraction efficiency drops due to an emulsion, or if co-eluting matrix components cause ion suppression in the MS source, the SIL-IS signal will attenuate proportionally. By quantifying the target analyte strictly through the Analyte/IS peak area ratio, the system self-corrects for pre-analytical and analytical variances.
Furthermore, the sample preparation relies on cold Liquid-Liquid Extraction (LLE) rather than standard Protein Precipitation (PPT).
Causality of LLE: PPT leaves high concentrations of endogenous phospholipids in the extract, which compete for charge in the Electrospray Ionization (ESI) source, causing severe matrix effects. LLE with an aprotic organic solvent (ethyl acetate) isolates the lipophilic prodrug while leaving polar phospholipids behind. Maintaining the entire process at 4°C and under slightly acidic conditions protonates the mustard nitrogen, neutralizing its lone pair and halting aziridinium formation .
Step-by-Step Methodologies
Protocol A: Plasma Sample Preparation (Cold LLE)
Quenching & Spiking: Transfer 100 µL of human plasma into a pre-chilled 1.5 mL microcentrifuge tube. Immediately add 10 µL of the SIL-IS working solution (100 ng/mL in 0.1% formic acid).
Buffering: Add 50 µL of cold 0.1 M ammonium acetate buffer (pH 4.5) to the sample. Rationale: The acidic pH ensures the nitrogen mustard remains protonated and stable.
Extraction: Add 600 µL of ice-cold ethyl acetate. Vortex vigorously for 3 minutes to facilitate partitioning of the target compound into the organic layer.
Phase Separation: Centrifuge the mixture at 14,000 rpm for 5 minutes at 4°C.
Transfer & Concentration: Carefully transfer 500 µL of the upper organic layer to a clean, pre-chilled glass vial. Evaporate the solvent to dryness under a gentle stream of ultra-pure nitrogen gas at room temperature (do not use heated vacuum centrifugation, as thermal energy accelerates degradation).
Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A/B (80:20, v/v). Vortex for 30 seconds and transfer to an autosampler vial maintained at 4°C.
Fig 1: Workflow for the extraction and LC-MS/MS analysis of the target prodrug from plasma.
Protocol B: LC-MS/MS Analysis
Chromatography Rationale: A Waters XSelect HSS T3 column (or equivalent high-strength silica C18) is utilized. This stationary phase is designed to retain polar and semi-polar compounds efficiently while operating at low pH, which is critical for the stability of [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine.
Mass Spectrometry Rationale: The analysis is performed in ESI positive mode using Multiple Reaction Monitoring (MRM). The protonated parent ion
[M+H]+
is observed at m/z 311.1. Upon Collision-Induced Dissociation (CID), the molecule predominantly yields a highly stable benzyl cation (m/z 91.1), which serves as the primary quantifier. A secondary fragment at m/z 140.1, corresponding to the cleavage of the P-N bond to yield the bis(2-chloroethyl)amine-derived cation, serves as the qualifier .
Fig 2: Primary ESI+ MS/MS fragmentation pathways for the protonated parent molecule.
Quantitative Data & Instrument Parameters
All quantitative parameters for the LC-MS/MS system are summarized in the structured tables below to facilitate rapid instrument programming and method transfer.
Column: Waters XSelect HSS T3 (50 × 2.1 mm, 2.5 µm)
Mobile Phase A: 0.1% Formic Acid in MS-grade Water
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile
Flow Rate: 0.40 mL/min
Column Temperature: 35°C
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve Type
0.00
90
10
Initial
0.50
90
10
Isocratic (Hold)
3.00
10
90
Linear Ramp
4.00
10
90
Isocratic (Wash)
4.10
90
10
Linear Ramp
6.00
90
10
Re-equilibration
Table 2: Mass Spectrometry Source Parameters (ESI+)
Parameter
Setting
Causality / Rationale
Capillary Voltage
3.5 kV
Optimal for protonation of the phosphorodiamidate group.
Desolvation Temp
350°C
Kept moderately low to prevent thermal degradation of the C-Cl bonds in the source.
Desolvation Gas
800 L/hr
Ensures efficient droplet evaporation at the lower temperature.
Source Temp
120°C
Prevents condensation of the LC effluent on the source optics.
Table 3: MRM Transitions and Collision Energies
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
Purpose
Target Compound
311.1
91.1
50
15
Quantifier
Target Compound
311.1
140.1
50
25
Qualifier
SIL-IS (e.g.,
D4
-CTX)
265.1
144.1
50
25
Internal Standard
References
Validation of a novel procedure for quantification of the formation of phosphoramide mustard by individuals treated with cyclophosphamide
Analytical and Bioanalytical Chemistry (via PMC)
URL:[Link]
Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry
Journal of Chromatography B (via PMC)
URL:[Link]
Covalent DNA–Protein Cross-Linking by Phosphoramide Mustard and Nornitrogen Mustard in Human Cells
Chemical Research in Toxicology (via PMC)
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting & Storage Guide for [Amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine
Welcome to the Technical Support Center for Nitrogen Mustard Prodrugs. This guide is designed for researchers and drug development professionals handling [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine (CAS: 18228-80...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Nitrogen Mustard Prodrugs. This guide is designed for researchers and drug development professionals handling [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine (CAS: 18228-80-3), a highly reactive benzyl ester of phosphorodiamidic mustard.
Because this compound is an active intermediate/prodrug, its inherent therapeutic mechanism (alkylation) is exactly what makes it highly vulnerable to degradation during storage. Below, we break down the causality of its instability and provide self-validating protocols to ensure your experimental data remains uncompromised.
FAQ 1: Why does this compound lose its alkylating activity so rapidly when improperly stored?
The Causality of Degradation:
The degradation of this compound is not random; it is driven by two highly predictable hydrolytic pathways.
Intramolecular Cyclization (Primary Pathway): The core vulnerability lies in the bis(2-chloroethyl)amine (nitrogen mustard) moiety. The lone pair of electrons on the nitrogen atom acts as an internal nucleophile, attacking the
β
-carbon of the chloroethyl group. This
SN2
reaction displaces the chloride ion to form a highly electrophilic [1]. If any moisture is present in the storage environment, water rapidly attacks this aziridinium ring, hydrolyzing it into inactive 2-hydroxyethyl derivatives.
Solvolysis (Secondary Pathway): The phosphoramidate (P-N) and phosphate ester (P-O) bonds are highly susceptible to moisture and pH fluctuations, leading to the irreversible cleavage of the prodrug into [2], which subsequently hydrolyzes.
Lowering the temperature deprives the system of the kinetic energy required to overcome the activation barrier for aziridinium formation, while strict anhydrous conditions remove the nucleophile (water) required for the final degradation step.
Fig 1: Hydrolytic degradation pathways of [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine.
FAQ 2: What is the expected stability profile across different environments?
Understanding the kinetics of this degradation is critical for experimental planning. The table below summarizes the quantitative half-life of the compound, emphasizing the absolute necessity of cold, anhydrous storage.
Storage Condition
Solvent / Environment
Estimated Half-Life (
t1/2
)
Primary Degradation Pathway
+37°C (Physiological)
Aqueous Buffer (pH 7.4)
< 2 hours
Rapid aziridinium formation & hydrolysis
+25°C (Room Temp)
Atmospheric Moisture (Solid)
3 - 5 days
Surface condensation & P-N solvolysis
+4°C (Refrigeration)
Anhydrous DMSO
2 - 4 weeks
Slow intramolecular cyclization
-20°C (Freezer)
Lyophilized Solid (Desiccated)
6 - 12 months
Minimal thermal degradation
-80°C (Cryogenic)
Lyophilized Solid (Argon)
> 2 years
Degradation effectively arrested
FAQ 3: What are the absolute best practices for solid storage and stock reconstitution?
To ensure a self-validating workflow, every step of the storage and reconstitution process must be designed to aggressively exclude moisture and thermal energy.
Protocol A: Long-Term Solid Storage
Immediate Cryopreservation: Upon receipt on dry ice, immediately transfer the unopened vial to a -80°C freezer.
Secondary Containment: Store the primary vial inside a sealed desiccator jar filled with indicating silica gel or Drierite.
Inert Gas Blanketing: Backfill the desiccator with Argon gas. Argon is denser than ambient air and provides a superior protective blanket against atmospheric moisture.
Thermal Equilibration (Critical): Before opening, remove the vial from the -80°C freezer and let it equilibrate in a room-temperature desiccator for 45 minutes.
Causality: Opening a cryogenically cooled vial in ambient air causes immediate condensation of atmospheric water directly onto the hygroscopic powder, instantly initiating hydrolysis.
Protocol B: Anhydrous Stock Preparation
Solvent Purging: Purge a sealed vial of anhydrous DMSO (water content <0.005%) with Argon for 5 minutes to displace dissolved oxygen and moisture.
Reconstitution: Inject the required volume of DMSO directly into the equilibrated solid vial through a septum. Vortex gently until dissolved. Do not sonicate, as localized cavitation heating accelerates aziridinium formation.
Aliquoting: Divide the stock solution into pre-chilled, single-use amber microcentrifuge tubes.
Flash Freezing: Submerge the aliquots in liquid nitrogen for 30 seconds, then transfer to -80°C. Avoid all freeze-thaw cycles.
Fig 2: Self-validating workflow for anhydrous reconstitution and cryogenic storage.
FAQ 4: How can I verify that my stored batch hasn't hydrolyzed before an experiment?
Before initiating costly in vitro or in vivo studies, you must validate the integrity of your stock. Implement the following self-validating LC-MS/MS protocol to monitor the intact mass and the appearance of the primary hydrolysis product.
Protocol C: LC-MS/MS Integrity Validation
Sample Quenching: Dilute a 1 µL aliquot of the DMSO stock into 99 µL of ice-cold acetonitrile containing 0.1% formic acid.
Causality: The [3], temporarily neutralizing its lone pair and halting any further aziridinium formation during the analysis.
Chromatography: Inject 2 µL onto a C18 reverse-phase column maintained at 4°C. Use a rapid 5-minute gradient of Water/Acetonitrile (both containing 0.1% formic acid).
Detection: Monitor the intact parent mass (
[M+H]+
approx. m/z 311.0) and the primary mono-hydroxy hydrolysis product (
[M+H]+
approx. m/z 293.1, where one -Cl is replaced by -OH).
Validation Threshold: Integrate the peak areas. If the hydrolysis product exceeds 5% of the total area, the batch is compromised and must be discarded. This strict threshold ensures your biological data is not confounded by inactive metabolites.
References
Shulman-Roskes, E. M., et al. (1998). "The Partitioning of Phosphoramide Mustard and Its Aziridinium Ions among Alkylation and P-N Bond Hydrolysis Reactions." Journal of Medicinal Chemistry, 41(4), 515-529.[Link]
Ghosh, A. K., & Farquhar, D. (1997). "A methyl glucuronate prodrug of phosphorodiamidic mustard." Tetrahedron Letters, 38(51), 8795-8798.[Link]
Kenar, L., & Alp, O. (2011). "Determination of nitrogen mustard hydrolysis products in rat urine samples using GC-MS." Journal of Chromatographic Science, 49(5), 361-364.[Link]
Optimization
troubleshooting low yield in [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine synthesis
Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing low yields or degradation during the synthesis of [amino(benzyloxy)p...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing low yields or degradation during the synthesis of [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine (commonly known as benzyl N,N-bis(2-chloroethyl)phosphorodiamidate).
As a critical precursor to photosensitive and hypoxia-selective phosphoramide mustards, the structural integrity of the bis(2-chloroethyl)amine (nitrogen mustard) moiety and the phosphoryl center is paramount. This guide deconstructs the synthetic causality, identifies critical failure points, and provides a self-validating protocol to ensure high-yield recovery.
Mechanistic Workflow & Failure Points
The synthesis proceeds via a delicate three-step nucleophilic substitution sequence starting from phosphorus oxychloride (POCl₃). The primary causes of low yield are competitive hydrolysis of the highly electrophilic P-Cl intermediates and the heat-induced intramolecular degradation of the nitrogen mustard group.
Synthetic workflow and competing degradation pathways for phosphoramide mustard precursors.
Quantitative Reaction Parameters & Yield Impact
Deviations in stoichiometry, temperature, or atmospheric control will exponentially decrease your yield. Use the following table to benchmark your reaction parameters against expected analytical outputs.
Reaction Phase
Ideal Conditions
Target ³¹P NMR Shift
Primary Impurity
Expected Yield Drop if Unoptimized
1. Amidation
POCl₃ (1.0 eq), Amine (1.0 eq), -15°C
~ +14.0 to +16.0 ppm
Phosphoramidic acids
-30% to -50%
2. Esterification
Benzyl alcohol (1.0 eq), 0°C
~ +11.0 to +13.0 ppm
Dibenzyl phosphoramidate
-15% to -25%
3. Aminolysis
NH₃ (g) (Excess), THF, 0°C
~ +9.0 to +11.0 ppm
Aziridinium adducts
-40% to -60%
Diagnostic FAQs: Causality & Solutions
Q1: Why is my yield of the bis(2-chloroethyl)phosphoramidic dichloride intermediate consistently below 40%, accompanied by insoluble polymeric material?A: The primary culprit is competitive hydrolysis of the highly electrophilic phosphorus-chlorine (P-Cl) bonds. Causality: Water acts as a hard nucleophile, outcompeting the amine for the POCl₃ center. This leads to the formation of phosphoramidic acids, which rapidly polymerize into insoluble polyphosphates.
Solution: Rigorously dry your[1] under vacuum at 50°C for 24 hours prior to use. Use freshly distilled dichloromethane (over CaH₂) and ensure the reaction is kept strictly at -15°C during the initial Et₃N addition to suppress exothermic side reactions.
Q2: During the final aminolysis step, my product degrades into an unidentifiable mixture. What is happening?A: You are observing the classic degradation pathway of nitrogen mustards: aziridinium ion formation . Causality: The nitrogen atom of the bis(2-chloroethyl)amine group possesses a lone pair that can undergo an intramolecular Sₙ2 attack on the adjacent beta-carbon. This displaces the chloride ion to form a highly strained, reactive 3-membered aziridinium ring. This intermediate rapidly reacts with any available nucleophiles (e.g., excess ammonia, trace water), destroying the active mustard moiety [2].
Solution: This intramolecular cyclization is highly temperature- and base-dependent. Keep the aminolysis reaction strictly at 0°C. Do not use strong bases during workup, and avoid prolonged exposure to ambient temperatures prior to purification.
Q3: How can I prevent over-benzylation (formation of the dibenzyl ester) in Step 2?A: Over-substitution occurs when the first substitution of the dichloride intermediate does not sufficiently deactivate the phosphorus center against a second nucleophilic attack by benzyl alcohol.
Solution: Add the benzyl alcohol/Et₃N mixture dropwise via a syringe pump over 2 hours at -5°C. Maintaining a strict 1:1 stoichiometry is critical; even a 0.1 molar excess of benzyl alcohol will drive the formation of the dibenzyl byproduct [3].
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the visual or analytical checkpoints are met.
Phase 1: Synthesis of Bis(2-chloroethyl)phosphoramidic dichloride
Preparation: Charge a flame-dried 3-neck flask equipped with an internal thermometer and argon inlet with POCl₃ (1.0 eq) and anhydrous CH₂Cl₂ (0.2 M). Cool to -15°C.
Visual Checkpoint: The salt will remain largely insoluble, forming a cloudy suspension.
Base Addition: Add anhydrous Et₃N (2.0 eq) dropwise over 1 hour, maintaining the internal temperature below -10°C.
Self-Validation Checkpoint: The reaction mixture will transition from a suspension to a clear solution as the amine free-bases and reacts, immediately followed by the precipitation of a fluffy white solid (Et₃N·HCl). If the solution turns yellow or brown, localized heating has occurred; slow the addition rate.
Isolation: Stir for 2 hours at -15°C, then warm to room temperature. Filter the Et₃N·HCl salt under an inert atmosphere (Schlenk filtration). Concentrate the filtrate in vacuo to yield the crude dichloride.
Phase 2: Benzyl Esterification
Re-dissolution: Redissolve the crude dichloride in anhydrous THF (0.2 M). Cool to 0°C.
Alcohol Addition: Prepare a solution of benzyl alcohol (1.0 eq) and Et₃N (1.0 eq) in anhydrous THF. Add this dropwise via a syringe pump over 2 hours.
Verification: Stir for 4 hours at 0°C.
Analytical Checkpoint: Take a 0.1 mL aliquot, filter, and run a rapid ³¹P NMR. The complete disappearance of the dichloride peak (~ +15 ppm) and the emergence of a single peak (~ +12 ppm) confirms reaction completion. Do not proceed if the dichloride peak persists.
Phase 3: Aminolysis
Preparation: Filter the newly formed Et₃N·HCl. Cool the filtrate containing the phosphoramidochloridate to -5°C.
Ammonia Addition: Bubble anhydrous NH₃ gas through the solution for 30 minutes (or add 1.5 eq of a standardized solution of NH₃ in dioxane).
Quench & Workup: Stir for 1 hour at 0°C. Quench carefully with cold saturated NH₄Cl (aq). Extract with cold EtOAc (3x).
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 25°C to prevent aziridinium formation). Purify immediately via flash chromatography (silica gel, EtOAc/Hexanes) to yield pure[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9533, Bis(2-chloroethyl)amine". PubChem, [Link]
Zhang, W., et al. "Synthesis and Evaluation of Radiolabeled Phosphoramide Mustard with Selectivity for Hypoxic Cancer Cells". ACS Medicinal Chemistry Letters, 2017. [Link]
Reinhard, R., Schmidt, B. F. "Nitrobenzyl-Based Photosensitive Phosphoramide Mustards: Synthesis and Photochemical Properties of Potential Prodrugs for Cancer Therapy". The Journal of Organic Chemistry, 1998. [Link]
Troubleshooting
Technical Support Center: Optimizing LC-MS/MS Sensitivity for [Amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine Detection
Welcome to the technical support guide for the sensitive detection of [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine. This document is designed for researchers, scientists, and drug development professionals to prov...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the sensitive detection of [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for this challenging analyte. The inherent reactivity of the nitrogen mustard group, combined with the polar phosphoryl moiety, necessitates a carefully optimized workflow to achieve maximum sensitivity and reproducibility.
This guide is structured to address common questions and critical issues encountered during method development. We will delve into the causality behind experimental choices, providing you with the tools to build a robust and self-validating analytical method.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to establish a strong starting point for your analysis.
Q1: What are the primary chemical properties of this analyte that impact LC-MS/MS analysis?
The structure of [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine presents a dual challenge:
Nitrogen Mustard Moiety (bis(2-chloroethyl)amine): This functional group is a potent alkylating agent, making the molecule highly reactive and unstable, particularly in aqueous and biological matrices.[1][2] It can readily undergo intramolecular cyclization to form a reactive aziridinium ion, leading to hydrolysis or reaction with nucleophiles.[2] This instability is a primary cause of low sensitivity, as the parent molecule can degrade before it even reaches the detector.
Phosphoryl Group: The phosphate ester introduces significant polarity and a potential site for negative charge. This makes the molecule highly hydrophilic, which can result in poor retention on traditional reversed-phase (RP) liquid chromatography columns.[3] Furthermore, phosphorylated molecules can be thermally labile and prone to in-source fragmentation in the mass spectrometer.[4]
Amine Group: The secondary amine provides a primary site for protonation, making positive mode electrospray ionization (ESI) a logical choice for generating a strong signal.
Q2: Which ionization mode, positive or negative ESI, is recommended?
Positive ion mode ESI is the recommended starting point. The secondary amine in the bis(2-chloroethyl)amine structure is basic and will readily accept a proton to form a [M+H]+ ion. This typically provides the most sensitive and stable precursor ion for MS/MS analysis. While the phosphate group can be deprotonated in negative mode, the ionization efficiency is often lower for this class of compounds compared to protonation of the amine.
Q3: What are the expected precursor and product ions for MRM analysis?
Accurate mass prediction is crucial. For the protonated molecule [M+H]+, you should target the full molecular weight plus a proton. The fragmentation (MS/MS) will likely involve several key pathways:
Neutral loss of the benzyloxy group: This is a common and often efficient fragmentation pathway for benzyl-protected compounds.
Cleavage of the P-N bond.
Sequential losses from the chloroethyl chains.
A starting point for Multiple Reaction Monitoring (MRM) transitions should be determined by infusing a standard of the analyte and performing a product ion scan on the [M+H]+ precursor.
Parameter
Description
Recommendation
Precursor Ion (Q1)
The protonated molecular ion.
Calculate the exact mass of the neutral molecule and add 1.0073 Da (mass of H+).
Product Ion 1 (Q3)
The most intense and stable fragment ion.
Often corresponds to the precursor ion after the neutral loss of the benzyloxy group.
Product Ion 2 (Q3)
A secondary fragment for confirmation.
May correspond to further fragmentation of the chloroethyl side chains.
Q4: What type of liquid chromatography column is a good starting point?
Due to the high polarity imparted by the phosphoryl group, standard C18 reversed-phase columns may provide insufficient retention.[3] A more effective strategy is to use Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC columns provide excellent retention for polar and hydrophilic compounds, which is essential for separating the analyte from the early-eluting components of a complex matrix.[3][5]
Part 2: Troubleshooting Guide: From Low Signal to Robust Detection
This section provides a problem-oriented approach to overcoming common experimental hurdles.
Issue 1: No Signal or Critically Low Sensitivity
This is the most frequent and frustrating issue. The root cause is often analyte instability or suboptimal ionization.
Caption: A decision tree for troubleshooting low signal intensity.
The "Why": The nitrogen mustard moiety is electrophilic and highly susceptible to hydrolysis, which cleaves the reactive chloroethyl groups, or reactions with other nucleophiles in the sample matrix.[1] This degradation can occur during sample collection, storage, preparation, or even on the LC column.
Solution: Chemical Derivatization for Stabilization
The most robust solution is to derivatize the analyte to a more stable form immediately after sample collection or during extraction. A highly effective method for nitrogen mustards is ethanalysis . This reaction replaces the unstable alkyl chloride groups with stable ether linkages, creating a derivative that is far more amenable to LC-MS/MS analysis and provides specific evidence of the original nitrogen mustard's presence.[6][7]
Experimental Protocol: Ethanolysis Derivatization
Sample Extraction: Extract the analyte from the matrix (e.g., plasma, tissue homogenate) into ethanol.
Reagent Preparation: Prepare a fresh solution of 0.1% (v/v) sodium ethoxide in ethanol.
Derivatization Reaction: Add the sodium ethoxide solution to the ethanolic extract.
Incubation: Vortex the mixture and incubate at 50°C for 2 hours to drive the reaction to completion.[7]
Analysis: After incubation, the sample can be diluted with water and is ready for direct LC-MS/MS analysis of the stable derivative.[6]
The "Why": Even if the analyte is stable, it may not ionize efficiently, or it may fragment within the ion source before it can be measured. This is a common issue for thermally labile molecules.[8] High temperatures and aggressive voltages in the ESI source can break the molecule apart (in-source fragmentation), leading to a weak or absent precursor ion.[9]
Solution: Implement "Soft" Ionization Conditions
The goal is to gently coax the analyte into the gas phase without providing enough energy to break it apart. This involves a trade-off, as the conditions that maximize signal (high temperatures and voltages) can also increase fragmentation.[8] Careful optimization is key.
Experimental Protocol: Systematic ESI Source Optimization
Initial Infusion: Infuse a standard solution of the analyte (or its derivative) at a low flow rate (e.g., 5-10 µL/min) directly into the mass spectrometer.
Parameter Optimization: Methodically adjust the following parameters one at a time, monitoring for the maximum stable signal for your [M+H]+ precursor ion.
Capillary Voltage: Start at a moderate level (e.g., 3.0 kV) and adjust in small increments. Excessively high voltage can cause in-source fragmentation.
Desolvation Temperature: This is a critical parameter. Begin at a lower temperature (e.g., 250-300°C) and increase slowly. High temperatures can degrade the labile nitrogen mustard or phosphoryl groups.
Nebulizer Gas Pressure: Adjust to achieve a stable spray. Higher pressure creates smaller droplets for better desolvation but can also lead to ion suppression if too high.
Cone/Fragmentor Voltage: This voltage influences ion transmission and can cause fragmentation. Use the lowest voltage that provides good signal intensity.[9]
Parameter
Typical Starting Value
Optimization Goal
Capillary Voltage
3.0 kV
Maximize signal without fragmentation
Desolvation Temp.
300 °C
Lowest temp for adequate desolvation
Nebulizer Gas
35 psi
Stable spray, consistent signal
Cone Voltage
20 V
Maximize precursor ion intensity
Issue 2: High Background Noise and/or Ion Suppression
The "Why": Biological samples are incredibly complex. Co-eluting endogenous compounds from the matrix (like phospholipids, salts, and proteins) can interfere with the ionization of your target analyte in the ESI source.[10][11] This phenomenon, known as the matrix effect , can either suppress or enhance the signal, leading to poor accuracy and reproducibility.[12][13]
Caption: Matrix components compete with the analyte for ionization.
Solution 1: Enhance Sample Preparation
The most effective way to combat matrix effects is to remove the interfering compounds before analysis.[11] While simple protein precipitation is fast, it often fails to remove phospholipids, a major source of ion suppression.[11][14]
Select Sorbent: A mixed-mode or polymer-based SPE sorbent is often effective. For this analyte, a mixed-mode cation-exchange sorbent could retain the protonated amine while allowing neutral and acidic interferences to be washed away.
Conditioning: Condition the SPE cartridge with methanol followed by ultrapure water to activate the sorbent.[1]
Loading: Load the pre-treated sample (e.g., plasma diluted with a weak acid) onto the cartridge.
Washing: Use a weak organic solvent (e.g., 5% methanol in water) to wash away salts and other polar interferences. A subsequent wash with a stronger organic solvent like ethyl acetate can remove lipids.
Elution: Elute the analyte using a solvent containing a base (e.g., 5% ammonium hydroxide in methanol) to neutralize the amine and release it from the sorbent.
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent.[15] This step also serves to concentrate the analyte, further boosting sensitivity.[15]
Solution 2: Optimize Chromatographic Separation
If interfering compounds cannot be fully removed, ensure they do not co-elute with your analyte.
Use HILIC: As mentioned, HILIC is excellent for retaining the polar analyte, which often allows matrix components like phospholipids to elute separately.
Gradient Optimization: Develop a shallow gradient elution profile to maximize the separation between your analyte peak and any surrounding peaks from the matrix.
By systematically addressing analyte stability, ionization efficiency, and matrix interference, you can develop a highly sensitive and robust LC-MS/MS method for this challenging molecule.
References
Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds.
A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing.
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
LC-MS Quantification of Site-Specific Phosphorylation Degree by Stable-Isotope Dimethyl Labeling Coupled with Phosphatase Dephosphorylation.
LC-MS/MS with ethanolyis for trace detection of nitrogen mustards. Wiley Analytical Science.
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
Analysis of degradation products of nitrogen mustards via hydrophilic interaction liquid chromatography-tandem mass spectrometry. PubMed.
Simultaneous LC/MS Analyses of Phosphoryl
Application Note and Protocol for the LC-MS/MS Detection of Nitrogen Mustard Hydrolysis Products. Benchchem.
How soft is your ESI-MS anyway?. ChemRxiv.
An In-depth Technical Guide to Bis(2-chloroethyl)amine Hydrochloride: Chemical Properties, Structure, and Biological Activity. Benchchem.
efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Oxford Academic.
Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online.
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. ruthigen.
Preparing Samples for LC-MS/MS Analysis.
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
A novel strategy for nitrogen mustard identification in environmental matrices by liquid chromatography-electrospray ioniz
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
Technical Support Center: Solubilization Strategies for[Amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro and in vivo application of highly lipophilic alkylating agents.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro and in vivo application of highly lipophilic alkylating agents. is a potent phosphorodiamidate mustard derivative. While its bis(2-chloroethyl)amine moiety is critical for DNA alkylation, the benzyloxy group renders the molecule highly hydrophobic, leading to severe aqueous solubility issues in standard biological media.
This guide provides self-validating protocols, mechanistic explanations, and troubleshooting steps to ensure your biological assays yield reproducible, artifact-free data.
Part 1: Frequently Asked Questions (FAQs)
Q: Why does my compound precipitate immediately when added to cell culture media?A: The precipitation is driven by the hydrophobic effect. The benzyloxy group strongly repels water molecules, causing the compound to self-aggregate into micro-crystals to minimize thermodynamic free energy. Even if the compound is initially dissolved in 100% DMSO, rapid dilution into aqueous media (like DMEM or RPMI) causes an immediate "solvent crash."
Q: Can I just increase the DMSO concentration to keep it dissolved?A: No. Exceeding 0.5% (v/v) DMSO in cell culture media introduces solvent-induced cytotoxicity and alters cellular membrane permeability, confounding your assay results. For sensitive primary cells, the limit is often strictly 0.1%.
Q: What is the most scientifically robust method to solubilize this compound without using toxic levels of organic solvents?A: The gold standard is forming an inclusion complex with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a1[1]. The hydrophobic benzyl ring of your compound fits perfectly into this cavity, shielding it from water and 2[2] without altering the compound's intrinsic biological activity.
Part 2: Troubleshooting Guide
Issue 1: Inconsistent IC50 values across biological replicates.
Root Cause: Micro-precipitation. If the compound crashes out of solution, the actual concentration exposed to the cells is significantly lower than your calculated molarity.
Validation & Solution: Always perform a light scattering check (OD 600 nm) or observe the media under a phase-contrast microscope at 40x magnification immediately after dosing. If you see turbidity or micro-crystals, you must abandon the standard DMSO dilution method and switch to the HP-β-CD complexation protocol.
Issue 2: Loss of compound efficacy over time in aqueous solution.
Root Cause: Hydrolytic degradation. Like all nitrogen mustards, the bis(2-chloroethyl)amine group undergoes spontaneous intramolecular cyclization in water to form a3[3]. If this happens in the stock tube before reaching the cells, the active species reacts with water (hydrolysis) and becomes inert.
Validation & Solution: Never store aqueous stocks. Prepare the HP-β-CD complex as a lyophilized powder or make fresh DMSO stocks immediately prior to the assay.
Part 3: Quantitative Strategy Comparison
Solubilization Strategy
Max Aqueous Concentration
Cellular Toxicity Risk
Stability in Storage
Best Use Case
100% DMSO Dilution
Low (< 50 µM in media)
High (if DMSO > 0.5%)
High (at -80°C in 100% DMSO)
Rapid in vitro screening
HP-β-CD Complexation
High (> 2 mM in media)
Very Low
High (if lyophilized)
In vivo dosing & sensitive cells
Tween-80 / PEG-400
Moderate (~ 500 µM)
Moderate (Membrane disruption)
Moderate
Animal models (IV injection)
Part 4: Experimental Protocols
Protocol A: Preparation of a 1:1 Molar HP-β-CD Inclusion Complex (Recommended)
Causality Note: We use a 1:1 molar ratio because the stoichiometry of a single benzyl group fitting into the β-cyclodextrin cavity is 1:1. This maximizes solubility while minimizing excess excipient.
Preparation of Host Solution: Weigh the appropriate amount of HP-β-CD and dissolve it in sterile PBS (pH 7.4) to create a 20% (w/v) solution.
Compound Addition: Weigh the [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine powder. Gradually add it to the HP-β-CD solution while stirring continuously at 500 RPM.
Complexation: Sonicate the mixture in a water bath sonicator at room temperature for 30 minutes.
Self-Validation Step: The solution must transition from a cloudy suspension to completely optically clear. If it remains cloudy, increase sonication time by 15 minutes.
Sterilization: Filter sterilize the clear solution through a 0.22 µm PVDF syringe filter.
Critical Note: Do not use Nylon filters; they exhibit high non-specific binding for lipophilic aromatic compounds and will strip your drug from the solution.
Storage: Use immediately for biological assays, or snap-freeze in liquid nitrogen and lyophilize to create a stable powder for long-term storage.
Master Stock: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM master stock.
Serial Dilution: Perform all serial dilutions in 100% DMSO to create your dosing curve (e.g., 10 mM, 1 mM, 0.1 mM).
Causality Note: Diluting in DMSO first ensures that when you finally add the drug to your media, every well receives the exact same low volume of DMSO, maintaining a constant solvent background across all test conditions.
Media Addition: Transfer 1 µL of each DMSO stock into 999 µL of pre-warmed (37°C) cell culture media. Mix rapidly by vortexing. (Final DMSO concentration = 0.1%).
Immediate Application: Immediately apply the media to your cells to prevent aziridinium ion hydrolysis prior to cellular uptake.
Part 5: Visualizations
Workflow for preparing HP-β-CD inclusion complexes for biological assays.
Mechanism of HP-β-CD solubilization and subsequent intracellular DNA alkylation.
reducing background noise in [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine binding assays
Welcome to the Technical Support & Assay Optimization Center . This portal is designed for researchers and drug development professionals working with phosphorodiamidate mustards, specifically [amino(benzyloxy)phosphoryl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support & Assay Optimization Center . This portal is designed for researchers and drug development professionals working with phosphorodiamidate mustards, specifically [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine .
Because this compound is a highly reactive bifunctional alkylating agent, binding assays (such as DNA-adduct or protein-alkylation assays) are notoriously prone to high background noise. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each optimization step to ensure high signal-to-noise ratios in your experiments.
Part 1: Knowledge Base & Mechanistic Causality (FAQs)
Q1: Why does[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine generate such high background noise in my binding assays?A1: The root cause lies in the molecule's mechanism of action. Like other nitrogen mustards, this compound undergoes a first-order, intramolecular cyclization to release a chloride ion, forming a highly electrophilic aziridinium ion1[1]. While the intended target is usually the N7 position of guanine in DNA or specific protein residues 2[2], the aziridinium ion is indiscriminate. It will rapidly alkylate any available nucleophile in your assay matrix, including primary amines in your buffer, lysine/cysteine residues in your blocking proteins, and even the polystyrene surface of your microplate. This non-specific alkylation traps the compound across the well, artificially inflating your background signal.
Mechanism of aziridinium ion formation and pathways leading to background noise.
Q2: I am using standard Tris buffer and BSA for blocking. Could this be causing my noise?A2: Absolutely. Tris (tris(hydroxymethyl)aminomethane) contains a highly reactive primary amine that competes directly with your target for the aziridinium ion. This creates bulky, insoluble adducts that precipitate out of solution and stick to the plate. BSA (Bovine Serum Albumin) contains 59 lysine and 35 cysteine residues per molecule. Using BSA as a blocking agent effectively coats your well in a highly nucleophilic "sponge" that will irreversibly bind the mustard compound, causing massive background fluorescence or radioactivity during detection.
Q3: How can I stop the compound from reacting during the wash steps?A3: You must actively quench the reaction before washing. If you simply aspirate the drug and add a wash buffer, the residual aziridinium ions will continue to alkylate the plate surface. Adding a strong, sacrificial nucleophile like Sodium Thiosulfate immediately post-incubation forces the remaining aziridinium ions to form stable, water-soluble Bunte salts, instantly halting all off-target alkylation.
Part 2: Quantitative Data & Reagent Selection
To minimize background noise, you must engineer an assay environment devoid of competing nucleophiles. The tables below summarize the quantitative impact of common assay components and the efficiency of various quenching agents.
Table 1: Impact of Assay Components on Aziridinium Ion Alkylation
Component
Chemical Type
Nucleophilicity
Impact on Background
Recommendation
Tris-HCl
Primary Amine
Moderate
High (Forms insoluble adducts)
Avoid entirely
HEPES
Tertiary Amine
Very Low
Low
Recommended (50 mM, pH 7.4)
DTT
Thiol
Very High
Variable (Prematurely quenches drug)
Avoid during binding phase
TCEP
Phosphine
Low (towards mustards)
Low
Recommended if reduction is needed
BSA / Milk
Protein (Lys/Cys rich)
High
Severe (Massive surface alkylation)
Avoid ; Use PEG or PVP blockers
Table 2: Efficiency of Post-Incubation Quenching Agents
Quenching Agent
Concentration
Reaction Time
Quenching Efficiency
Notes
Sodium Thiosulfate
100 mM
5 min
>99%
Excellent water solubility, non-toxic, highly recommended.
2-Mercaptoethanol
50 mM
10 min
>95%
Effective, but strong odor and may reduce critical target disulfides.
Glycine
200 mM
30 min
~80%
Slow reaction kinetics; incomplete quenching leads to residual noise.
Part 3: Self-Validating Experimental Protocol
To guarantee trustworthiness, an assay must be self-validating. The following protocol incorporates a "Pre-Quenched Control" . By intentionally neutralizing the mustard before adding it to the target, you can definitively prove whether your background noise is due to active alkylation or an artifact of your detection system.
Protocol: Low-Noise Binding Assay for Phosphorodiamidate Mustards
Step 1: Reagent Preparation (Anhydrous Control)
Causality: The bis(2-chloroethyl)amine moiety is prone to spontaneous aqueous hydrolysis3[3].
Dissolve [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine in 100% anhydrous DMSO to create a 10 mM stock.
Store aliquots at -80°C. Do not introduce to aqueous buffer until the exact moment of the assay.
Step 2: Surface Blocking (Nucleophile-Free)
Coat your assay microplate with your target (e.g., DNA or protein) overnight at 4°C.
Wash 3x with HEPES-buffered saline (HBS: 50 mM HEPES, 150 mM NaCl, pH 7.4).
Block the plate using 1% Polyvinylpyrrolidone (PVP) or 1% Polyethylene Glycol (PEG) in HBS for 1 hour at room temperature. Do not use BSA.
Step 3: Setup of the Self-Validating System
Prepare the following three conditions in parallel:
Experimental Well: Target + 50 µM Mustard in HBS.
Control A (No-Target): Empty blocked well + 50 µM Mustard in HBS. (Measures non-specific plate binding).
Control B (Pre-Quenched): Pre-incubate 50 µM Mustard with 100 mM Sodium Thiosulfate for 15 minutes at 37°C. Then add this inactivated mixture to a Target well. (If this well shows high signal, your detection antibody/fluorophore is sticky, and the noise is NOT caused by the mustard).
Step 4: Target Incubation & Active Quenching
Incubate all wells at 37°C for 60 minutes.
Critical Step: Do not wash yet. Add Sodium Thiosulfate directly to the Experimental and Control A wells to a final concentration of 100 mM.
Incubate for 5 minutes at room temperature to instantly neutralize all unreacted aziridinium ions.
Step 5: Washing and Detection
Aspirate the quenched reaction mixture.
Wash 5x with HBS + 0.05% Tween-20. (The high stringency is now safe because the mustard is neutralized).
Proceed with your standard downstream detection (e.g., streptavidin-HRP if the mustard is biotinylated, or specific adduct antibodies).
Part 4: Troubleshooting Workflow
If you have implemented the protocol above and are still experiencing issues, follow this decision tree to isolate the variable.
Decision tree for troubleshooting high background in nitrogen mustard assays.
Advanced Tip: If your Pre-Quenched Control (Control B) shows high background, the issue is entirely decoupled from the alkylating activity of the bis(2-chloroethyl)amine group. In this scenario, investigate the lipophilicity of the benzyloxy group 3[3], which may be causing hydrophobic aggregation. Resolve this by adding 2-5% DMSO or 0.1% CHAPS to your wash buffer to disrupt hydrophobic interactions.
References
Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. ResearchGate. 4
Application Notes: Bis(2-chloroethyl)amine Hydrochloride in Cell Culture Research. Benchchem. 1
Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line. PMC.2
Evolution of Nitrogen-Based Alkylating Anticancer Agents. MDPI. 3
A Comparative Guide to Phosphamide Mustards in Oncology Research: Cyclophosphamide, Ifosfamide, and the Quest for Novel Derivatives
A Foreword for the Research Community: The landscape of cancer chemotherapy is in a perpetual state of evolution. While established drugs form the bedrock of current treatment regimens, the drive to enhance efficacy, imp...
Author: BenchChem Technical Support Team. Date: April 2026
A Foreword for the Research Community: The landscape of cancer chemotherapy is in a perpetual state of evolution. While established drugs form the bedrock of current treatment regimens, the drive to enhance efficacy, improve safety profiles, and overcome resistance necessitates a continuous exploration of novel chemical entities. This guide provides a detailed comparison of the widely used phosphamide mustards, cyclophosphamide and ifosfamide, and introduces the rationale behind the investigation of newer, less-characterized derivatives, such as [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine. Our objective is to offer a comprehensive resource for researchers, scientists, and drug development professionals, grounded in scientific literature and field-proven insights.
The Phosphamide Mustards: A Pillar of Alkylating Agent Chemotherapy
Phosphamide mustards are a critical class of cytotoxic agents used in the treatment of a wide array of malignancies, including lymphomas, leukemias, and solid tumors.[1][2] These compounds are prodrugs, meaning they are administered in an inactive form and require metabolic activation to exert their therapeutic effect.[3][4] The core of their cytotoxic activity lies in the bis(2-chloroethyl)amine moiety, a potent DNA alkylating group.[3][5]
General Mechanism of Action: From Prodrug to DNA Crosslinker
The therapeutic action of phosphamide mustards is a multi-step process that begins with their administration and culminates in the death of rapidly dividing cancer cells.
Diagram: General Mechanism of Action of Phosphamide Mustards
Caption: Metabolic activation and cytotoxic action of phosphamide mustards.
Upon administration, these prodrugs are transported to the liver, where they undergo enzymatic oxidation by cytochrome P450 (CYP450) enzymes.[4] This initial metabolic step generates highly reactive intermediates, which then decompose to form the ultimate alkylating species, phosphoramide mustard, and a byproduct, acrolein.[3][4] The phosphoramide mustard is the key cytotoxic agent, responsible for the antineoplastic effects.[3] It achieves this by forming covalent bonds with the N7 position of guanine bases in the DNA of cancer cells.[3] This leads to the formation of interstrand and intrastrand cross-links, which disrupt DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[5]
The Incumbents: Cyclophosphamide and Ifosfamide
Cyclophosphamide and ifosfamide are the two most prominent phosphamide mustards in clinical use. While they share a common mechanism of action, differences in their chemical structure lead to variations in their metabolic activation, efficacy against different tumor types, and toxicity profiles.
Cyclophosphamide (CPA)
Developed in the 1950s, cyclophosphamide has been a mainstay of chemotherapy for decades.[2] It is used in the treatment of a broad spectrum of cancers, including lymphomas, breast cancer, and certain types of leukemia.[2]
Activation and Metabolism: Cyclophosphamide is primarily metabolized by CYP2B6 and CYP2C19 in the liver to form 4-hydroxycyclophosphamide, which is in equilibrium with its tautomer, aldophosphamide.[4] Aldophosphamide is then either detoxified by aldehyde dehydrogenase (ALDH) to the inactive carboxycyclophosphamide or undergoes spontaneous decomposition to yield phosphoramide mustard and acrolein.[4]
Toxicity Profile: The major dose-limiting toxicities of cyclophosphamide include myelosuppression and hemorrhagic cystitis.[3] The latter is caused by the accumulation of acrolein in the bladder, leading to irritation and bleeding.[4] This toxicity can be mitigated by co-administration of the uroprotective agent mesna and ensuring adequate hydration.
Ifosfamide (IFA)
Ifosfamide is a structural isomer of cyclophosphamide and is also a widely used anticancer agent, particularly in the treatment of sarcomas, testicular cancer, and lymphomas.
Activation and Metabolism: Similar to cyclophosphamide, ifosfamide is a prodrug that requires hepatic activation by CYP3A4 and CYP2B6.[3] Its metabolism also generates a phosphoramide mustard (isophosphoramide mustard) and acrolein. However, a significant portion of ifosfamide is also metabolized via N-dechloroethylation, a process that produces the neurotoxic metabolite chloroacetaldehyde.[3]
Toxicity Profile: In addition to myelosuppression and acrolein-induced hemorrhagic cystitis, ifosfamide is associated with a higher incidence of neurotoxicity compared to cyclophosphamide.[3] This encephalopathy is attributed to the accumulation of chloroacetaldehyde and can range from mild confusion to severe coma.
The Challenger: [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine and the Next Generation of Phosphamide Mustards
The clinical success of cyclophosphamide and ifosfamide has spurred significant interest in the development of novel phosphamide mustard derivatives with improved therapeutic indices. The research in this area aims to achieve several key objectives:
Enhanced Tumor Selectivity: Designing compounds that are preferentially activated within the tumor microenvironment.
Reduced Systemic Toxicity: Modifying the chemical structure to minimize the formation of toxic metabolites like acrolein and chloroacetaldehyde.
Overcoming Drug Resistance: Developing agents that can circumvent the mechanisms of resistance that have evolved against existing phosphamide mustards.
One such area of investigation involves the synthesis of acyclic phosphamide mustards, such as [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine . While extensive public data on the specific anti-cancer performance of this particular compound is limited, its chemical structure provides insights into its potential as a research tool and a lead compound for further development.
Synthesis and Rationale
The synthesis of N-phosphorylated derivatives of bis(2-chloroethyl)amine has been reported in the literature.[6] A general approach involves the reaction of bis(2-chloroethyl)amine hydrochloride with phosphoryl chloride, followed by the sequential addition of other nucleophiles, such as benzyl alcohol and ammonia in the case of [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine.[6][7]
The rationale behind synthesizing acyclic derivatives like this is to potentially bypass the need for hepatic CYP450 activation. By having a pre-formed phosphoramide mustard-like structure, these compounds might be activated by other enzymes, such as phosphoramidases, which may be present at higher concentrations in certain tumors. The benzyloxy group can also influence the compound's lipophilicity and cellular uptake.
A Comparative Outlook
A direct, data-driven comparison of [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine with cyclophosphamide and ifosfamide is not currently possible due to the lack of publicly available in vitro and in vivo efficacy data for the former. However, based on its structure and the general principles of phosphamide mustard chemistry, we can hypothesize some potential differences:
Potentially avoids the formation of acrolein and chloroacetaldehyde
Potential Advantages
Well-established clinical efficacy and protocols
Potentially reduced systemic toxicity; possible activity in tumors with low CYP450 expression
Potential Disadvantages
Known toxicities and resistance mechanisms
Unknown efficacy and toxicity profile; may have different mechanisms of resistance
Experimental Protocols for Evaluation
The preclinical evaluation of novel phosphamide mustards involves a series of standardized in vitro and in vivo assays to determine their cytotoxic activity, mechanism of action, and anti-tumor efficacy.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Diagram: MTT Assay Workflow
Caption: A typical workflow for determining the in vitro cytotoxicity of a compound.
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control.
Incubation: Incubate the cells for 48-72 hours.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.
In Vivo Anti-Tumor Efficacy in a Xenograft Model
Animal models are essential for evaluating the in vivo efficacy and toxicity of new drug candidates.
Protocol:
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
Treatment: Randomize the mice into treatment and control groups. Administer the test compound, a positive control (e.g., cyclophosphamide), and a vehicle control according to a predetermined schedule and route of administration.
Monitoring: Monitor tumor volume and body weight regularly.
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.
Conclusion and Future Directions
Cyclophosphamide and ifosfamide remain indispensable tools in the oncologist's armamentarium. Their well-understood mechanisms of action and decades of clinical data provide a solid foundation for their use. However, the quest for improved cancer therapeutics is unending. The exploration of novel phosphamide mustards, such as [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine, represents a critical avenue of research. While a direct comparison of this specific compound to the established drugs is premature due to the limited available data, the principles behind its design highlight the ongoing efforts to create more targeted and less toxic alkylating agents. Future research in this area will likely focus on elucidating the structure-activity relationships of these novel derivatives, identifying predictive biomarkers for their efficacy, and ultimately, translating the most promising candidates into clinical evaluation.
References
Jalalifar, M., Khalikov, S., & Javidan, A. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry, 25(18), 10331-10334.
Kosychova, L., & Palaima, A. (2001). Synthesis of N-phosphorylated derivatives of bis(2-chloroethyl)amine. Chemija, 12(3), 179-182.
National Center for Biotechnology Information. PubChem Compound Summary for CID 135404559, Isophosphoramide mustard. Retrieved from [Link]
Struck, R. F., Kirk, M. C., Mellett, L. B., El Dareer, S., & Hill, D. L. (1971). Urinary metabolites of the antitumor agent cyclophosphamide. Molecular pharmacology, 7(5), 519–529.
Google Patents. (1984). Derivatives of n,n-bis(2-chloroethyl)-phosphoric acid amide. EP0112871B1.
Cohen, J. L., & Jao, J. Y. (1970). Enzymatic basis of cyclophosphamide activation. Journal of Pharmacology and Experimental Therapeutics, 174(2), 206-210.
Google Patents. (2016). Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide. WO2016156927A1.
Google Patents. (2018). Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide. US20180086780A1.
ResearchGate. (n.d.). A, Decay into the active form, phosphoramide mustard. B, Binding to.... Retrieved from [Link]
Ganesan, S., et al. (2015). Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells. Toxicology and Applied Pharmacology, 282(3), 252-258.
Ali, D., & Jawad, S. (2022). Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. Research Journal of Pharmacy and Technology, 15(3), 1369-1377.
RSC Medicinal Chemistry. (2024). Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells. 15, 1973-1981.
Ta, N., et al. (2020). Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity. Archiv der Pharmazie, 354(1), e2000213.
MDPI. (2010). 1-[4-[Bis(2-chloroethyl)amino]benzyl]-5,5-dimethyl-2,5-dihydro-4H-benzo[e]isoindol-4-one (Cytotoxic Oxonaphthalene-pyrroles, Part II). Molbank, 2010(1), M654.
International Journal of Research in Pharmaceutical and Chemical Sciences. (2018).
Google Patents. (2008). A process for the preparation of efletrizine and its pharmaceutically acceptable salts. WO 2008/155777 A2.
PrepChem.com. (n.d.). Synthesis of N,N-bis(2-chloroethyl)benzylamine. Retrieved from [Link]
Struck, R. F., & Montgomery, J. A. (1980). Isophosphoramide mustard, a metabolite of ifosfamide with activity against murine tumours comparable to cyclophosphamide. British journal of cancer, 42(4), 598–607.
Pintão, A. M., Pais, M. S., Coley, H. M., Kelland, L. R., & Judson, I. R. (1995). In vitro and in vivo antitumor activity of benzyl isothiocyanate: a natural product from Tropaeolum majus. Planta medica, 61(3), 233–236.
MDPI. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. International Journal of Molecular Sciences, 22(23), 12821.
ResearchGate. (n.d.). Journal of Pharmacognosy and Phytochemistry In vitro and in vivo Methods for Anticancer Activity Evaluation and Some Indian Medi. Retrieved from [Link]
CORE. (n.d.). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. Retrieved from [Link]
Semantic Scholar. (2022). Efficient Synthesis of Acylated, Dialkyl -Hydroxy-Benzylphosphonates and Their Anticancer Activity. Retrieved from [Link]
Turkish Journal of Chemistry. (2023).
Frontiers in Pharmacology. (2018). Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. 9, 133.
Struck, R. F., et al. (1987). Antitumor activity of halogen analogs of phosphoramide, isophosphoramide, and triphosphoramide mustards, the cytotoxic metabolites of cyclophosphamide, ifosfamide, and trofosfamide. Journal of the National Cancer Institute, 79(1), 175-180.
Biomed J Sci & Tech Res. (2019).
MDPI. (2023). Exploring the Impact of Head Group Modifications on the Anticancer Activities of Fatty-Acid-like Platinum(IV) Prodrugs: A Structure–Activity Relationship Study. International Journal of Molecular Sciences, 24(17), 13327.
Dove Medical Press. (2024). Enhanced in vivo Stability and Antitumor Efficacy of PEGylated Liposomes of Paclitaxel Palmitate Prodrug. Retrieved from [Link]
Benchmarking[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine Toxicity Against Standard Alkylating Agents
Executive Summary & Mechanistic Rationale The development of nitrogen mustard prodrugs has historically been driven by the need to maximize targeted DNA alkylation while minimizing systemic toxicity. Cyclophosphamide rem...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The development of nitrogen mustard prodrugs has historically been driven by the need to maximize targeted DNA alkylation while minimizing systemic toxicity. Cyclophosphamide remains the gold standard in this class; however, its requirement for complex hepatic 4-hydroxylation introduces significant pharmacokinetic variability.
[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine (also known as benzyl phosphoramide mustard) was rationally designed as a lipophilic, chemically stable prodrug to bypass the initial hydroxylation step of cyclophosphamide [1]. By masking the reactive phosphoryl group with a benzyloxy ester, the compound gains cellular permeability. Upon exposure to hepatic cytochrome P450 (CYP450) enzymes, it undergoes O-debenzylation to directly release phosphoramide mustard (PM) , the ultimate precursor to the DNA-crosslinking aziridinium ion [2].
This guide provides an objective, data-driven comparison of[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine against standard alkylating agents (Cyclophosphamide, Melphalan, and Chlorambucil), analyzing the critical disconnect between its high in vitro efficacy and its failure in in vivo models.
Pathway Visualization
To understand the comparative toxicity, we must first map the metabolic activation pathways. Unlike direct-acting agents (Melphalan, Chlorambucil), both Cyclophosphamide and [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine require enzymatic unmasking.
Activation pathways of Cyclophosphamide vs. [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine.
Comparative Benchmarking Data
In Vitro Cytotoxicity Profile
The in vitro toxicity of these agents was evaluated using mouse embryo Balb/c 3T3 cells. Because prodrugs are inert in standard cell culture, assays must be supplemented with rat liver S9 fractions to simulate hepatic first-pass metabolism.
Data Synthesis: In vitro, the benzyloxy prodrug successfully generates alkylating species at a rate comparable to, or slightly better than, cyclophosphamide [1]. Direct-acting agents like Melphalan show high toxicity regardless of metabolic activation.
In Vivo Efficacy Paradox
Despite promising in vitro kinetics, the translation to in vivo models reveals a stark contrast. The following data summarizes survival outcomes in mice bearing L1210 leukemia.
Causality Analysis: Why does a compound that works perfectly in vitro fail entirely in vivo? The highly lipophilic nature of the benzyloxy group likely leads to excessive plasma protein binding and rapid clearance before therapeutic concentrations of phosphoramide mustard can accumulate at the tumor site [3]. Furthermore, alternative metabolic pathways (e.g., oxidation of the benzyl ring itself rather than O-debenzylation) may dominate in vivo, neutralizing the prodrug before activation.
Standardized Experimental Workflows
To ensure scientific integrity, the evaluation of prodrug alkylating agents requires rigorous, self-validating assay designs. The following protocols establish a framework for reproducible benchmarking.
Protocol 1: S9-Coupled In Vitro Cytotoxicity Assay
Purpose: To differentiate intrinsic chemical toxicity from enzymatically activated toxicity.
Self-Validating Matrix: This protocol includes a heat-inactivated S9 control. If toxicity is observed in this control, it indicates chemical instability of the prodrug rather than true enzymatic activation, ensuring trustworthiness of the results.
Cell Seeding: Seed Balb/c 3T3 cells in 96-well plates at
5×103
cells/well. Incubate overnight at 37°C, 5% CO₂.
S9 Mix Preparation: Prepare an activation mixture containing 10% Aroclor 1254-induced rat liver S9 fraction, 5 mM MgCl₂, 6 mM glucose-6-phosphate, 0.3 mM NADP, and 0.8 U/mL glucose-6-phosphate dehydrogenase in 0.1 M Tris/HCl (pH 7.5).
Control Preparation: Prepare a parallel S9 mix using S9 fraction that has been heat-inactivated at 95°C for 5 minutes.
Treatment: Add the test compounds (0.1 µM to 100 µM) to the cells concurrently with either the active S9 mix, the heat-inactivated S9 mix, or standard media (-S9).
Incubation & Wash: Incubate for 2 hours. Causality note: Prolonged exposure to active S9 fractions is inherently toxic to cells due to nutrient depletion and metabolite accumulation; therefore, a strict 2-hour cutoff is required. Wash cells twice with PBS and replace with fresh media.
Quantification: Incubate for 72 hours and quantify cell viability using a standard MTT or CellTiter-Glo assay.
Protocol 2: NBP Trapping of Alkylating Species
Purpose: To directly quantify the generation of the reactive aziridinium ion, proving that prodrug disappearance correlates with active metabolite formation.
Incubation: Incubate 0.4 mM of [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine with the active S9 mix (as prepared above) at 37°C.
Sampling: At 10, 20, 40, and 60 minutes, remove 1 mL aliquots and immediately chill on ice to halt enzymatic activity.
Trapping Reaction: Add 0.5 mL of a 5% solution of 4-(p-nitrobenzyl)pyridine (NBP) in acetone. Incubate at 80°C for 20 minutes. Causality note: NBP acts as a nucleophilic surrogate for DNA. The aziridinium ion alkylates NBP, forming a stable adduct.
Color Development: Cool the mixture, add 1 mL of ethyl acetate and 0.5 mL of 0.1 M NaOH.
Measurement: Extract the organic layer and measure absorbance at 540 nm. Compare the rate of adduct formation directly against a cyclophosphamide standard curve.
Strategic Outlook
The benchmarking of[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine serves as a critical case study in drug development. It demonstrates that while rational design can successfully engineer specific enzymatic triggers (CYP450-mediated O-debenzylation) and achieve excellent in vitro profiles, physicochemical properties like lipophilicity must be carefully balanced. Future iterations of phosphoramide mustard prodrugs must prioritize in vivo pharmacokinetic stability and tumor-tissue distribution over mere in vitro activation kinetics.
References
Chemically stable, lipophilic prodrugs of phosphoramide mustard as potential anticancer agents. Journal of Medicinal Chemistry, 1991.
URL:[Link]
The Partitioning of Phosphoramide Mustard and Its Aziridinium Ions among Alkylation and P−N Bond Hydrolysis Reactions. Journal of Medicinal Chemistry, 2001.
URL:[Link]
Isophosphoramide mustard analogues as prodrugs for anti-cancer gene-directed enzyme-prodrug therapy (GDEPT). Acta Biochimica Polonica, 2002.
URL:[Link]
Validation
A Senior Application Scientist's Guide to the Validation of DNA Cross-Linking Mechanisms: A Comparative Approach
Introduction: The Criticality of Validating DNA Cross-Linking In the realm of drug development and molecular toxicology, the identification of compounds capable of inducing DNA damage is a pivotal step. Among the various...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Criticality of Validating DNA Cross-Linking
In the realm of drug development and molecular toxicology, the identification of compounds capable of inducing DNA damage is a pivotal step. Among the various forms of DNA lesions, interstrand cross-links (ICLs) are particularly cytotoxic, as they form covalent bonds between the two strands of the DNA double helix, thereby physically obstructing essential cellular processes like replication and transcription.[1] This potent mechanism of action is harnessed by several successful chemotherapeutic agents.
This guide provides a comprehensive framework for the validation and characterization of the DNA cross-linking mechanism of a novel chemical entity. While the initial prompt specified CAS 18228-80-3, a thorough review of publicly available scientific literature did not yield information on this compound's DNA cross-linking properties. Therefore, this document will focus on the universal principles and state-of-the-art methodologies for validating any potential DNA cross-linking agent. To provide a practical context, we will draw comparisons with well-characterized cross-linking agents, such as cisplatin and mitomycin C.
Our approach is grounded in the principles of scientific integrity, ensuring that each experimental step contributes to a self-validating system. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic roadmap for rigorous scientific inquiry.
Pillar 1: Unraveling the Mechanism - Core Experimental Validation
The validation of a DNA cross-linking agent requires a multi-faceted approach, employing a suite of assays that probe different aspects of DNA damage and repair. Here, we detail three cornerstone techniques: the modified alkaline Comet assay for direct visualization of cross-links, the γ-H2AX assay to quantify DNA double-strand breaks that arise during the repair of cross-links, and the DNA fiber assay to assess the impact on DNA replication dynamics.
The Modified Alkaline Comet Assay: Direct Detection of Interstrand Cross-Links
The single cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA strand breaks.[2][3] A modification of this technique allows for the specific detection of DNA interstrand cross-links.[4][5] The principle lies in the fact that cross-links retard the migration of DNA during electrophoresis. To enhance this effect, a fixed level of random strand breaks is introduced by irradiation prior to the assay.
Caption: Workflow for the modified alkaline Comet assay to detect DNA interstrand cross-links.
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with varying concentrations of the test compound and known cross-linking agents (e.g., cisplatin, mitomycin C) for a defined period. Include a vehicle control.
Irradiation: After treatment, wash the cells and irradiate them on ice with a calibrated source of ionizing radiation (e.g., X-rays or gamma rays) to introduce a consistent number of single-strand breaks.
Cell Embedding: Harvest the cells and embed them in low-melting-point agarose on microscope slides.
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
Electrophoresis: Subject the slides to electrophoresis at a low voltage. DNA with strand breaks will migrate towards the anode, forming a "comet tail," while cross-linked DNA will be retarded.
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
Imaging and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA migration (e.g., tail moment) using appropriate software. A decrease in the tail moment compared to the irradiated control indicates the presence of cross-links.
The γ-H2AX Assay: A Sentinel for DNA Double-Strand Breaks
The phosphorylation of the histone variant H2AX to form γ-H2AX is one of the earliest cellular responses to the formation of DNA double-strand breaks (DSBs).[3][6] While cross-linking agents do not directly cause DSBs, these breaks can arise as intermediates during the cellular repair of ICLs. Therefore, the detection of γ-H2AX foci serves as an indirect but sensitive measure of cross-link-induced DNA damage.[7][8][9]
Caption: Workflow for the γ-H2AX immunofluorescence assay to detect DNA double-strand breaks.
Cell Culture and Treatment: Seed cells on sterile coverslips in a multi-well plate. After attachment, treat with the test compound and controls for various time points.
Fixation and Permeabilization: Wash the cells and fix them with paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow antibody access to the nucleus.
Blocking: Incubate the cells in a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate with a primary antibody specific for γ-H2AX.
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
Counterstaining and Mounting: Stain the nuclei with a DNA counterstain like DAPI and mount the coverslips on microscope slides.
Imaging and Analysis: Acquire images using a confocal or high-content imaging system. Quantify the number of distinct γ-H2AX foci per nucleus. An increase in the number of foci indicates the induction of DSBs.
DNA Fiber Assay: Assessing Replication Fork Dynamics
The DNA fiber assay is a powerful technique to visualize and quantify the dynamics of DNA replication at the single-molecule level.[10][11][12] By pulse-labeling replicating DNA with two different halogenated nucleotides, one can measure replication fork speed, origin firing, and the stalling of replication forks. DNA cross-links are potent blockers of replication fork progression, leading to stalled forks and a decrease in fork speed.[13][14]
Caption: Workflow for the DNA fiber assay to analyze replication dynamics.
Pulse Labeling: Sequentially pulse-label replicating cells with two different thymidine analogs, such as 5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU). The test compound is added between or during the pulses.
Cell Lysis and DNA Spreading: Harvest the cells, lyse them in a spreading buffer, and allow the DNA to spread down the length of a microscope slide.
DNA Denaturation: Treat the slides with acid to denature the DNA, exposing the incorporated nucleotide analogs.
Immunostaining: Perform immunofluorescence staining using primary antibodies that specifically recognize CldU and IdU, followed by fluorescently labeled secondary antibodies.
Imaging and Analysis: Acquire images of the DNA fibers using a fluorescence microscope. Measure the lengths of the CldU and IdU tracks to determine replication fork speed and analyze the frequency of stalled forks and new origin firing events.
Pillar 2: Comparative Analysis - Benchmarking Against Known Agents
To contextualize the data obtained for a novel compound, it is crucial to compare its performance against well-characterized DNA cross-linking agents. The table below summarizes the expected outcomes for our three key assays when cells are treated with Cisplatin and Mitomycin C.
Assay
Parameter Measured
Expected Outcome with Cisplatin
Expected Outcome with Mitomycin C
Interpretation for a Novel Compound
Modified Alkaline Comet Assay
Comet Tail Moment
Significant decrease compared to irradiated control
Significant decrease compared to irradiated control
A dose-dependent decrease in tail moment is a strong indicator of interstrand cross-linking.
γ-H2AX Assay
Number of γ-H2AX Foci per Nucleus
Dose- and time-dependent increase, often peaking at later time points (e.g., 24-48h) as cells attempt to repair the cross-links.
Similar dose- and time-dependent increase in γ-H2AX foci.
An increase in γ-H2AX foci suggests that the induced lesions are being processed by the DNA damage response pathway, leading to DSB formation.
DNA Fiber Assay
Replication Fork Speed & Stalled Forks
Dose-dependent decrease in fork speed and a significant increase in the frequency of stalled replication forks.
Pronounced decrease in fork speed and a high incidence of stalled forks.
A reduction in replication fork progression and an increase in stalled forks are hallmarks of replication-blocking lesions like ICLs.
The methodologies described herein are based on established and widely validated techniques within the scientific community. The interpretation of results should always be performed with careful consideration of appropriate controls and statistical analysis. It is imperative that each experiment includes both positive controls (known cross-linking agents) and negative controls (vehicle-treated cells) to ensure the validity of the findings.
The convergence of evidence from these orthogonal assays provides a robust validation of a compound's DNA cross-linking activity. For instance, a compound that reduces the comet tail moment, induces γ-H2AX foci formation, and causes replication fork stalling can be confidently classified as a DNA cross-linking agent.
Conclusion: A Pathway to Confident Mechanism-of-Action Elucidation
References
Vettorazzi, A., et al. (2021). Validation of the in vitro comet assay for DNA cross-links and altered bases detection. Archives of Toxicology, 95(8), 2825–2838. [Link]
Redon, C. E., et al. (2011). USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH. PMC. [Link]
Hartley, J. A., et al. (1999). Measurement of DNA Cross-linking in Patients on Ifosfamide Therapy Using the Single Cell Gel Electrophoresis (Comet) Assay. Clinical Cancer Research, 5(3), 507-512. [Link]
Raj, K., & Singh, S. (2012). Comet Assay for DNA Damage in Neurons. Journal of Visualized Experiments, (64), e3969. [Link]
Spanswick, V. J., et al. (2002). Assessment of DNA interstrand crosslinks using the modified alkaline comet assay. Methods in Molecular Biology, 202, 181-192. [Link]
Spanswick, V. J., et al. (2010). Measurement of DNA Interstrand Crosslinking in Individual Cells Using the Single Cell Gel Electrophoresis (Comet) Assay. Methods in Molecular Biology, 648, 183-195. [Link]
Goth, A., et al. (2018). High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry. Methods in Molecular Biology, 1672, 187-197. [Link]
Rübe, C. E., et al. (2016). The γH2AX DNA damage assay from a drop of blood. Nature Protocols, 11(4), 734-746. [Link]
Bonner, W. M. (2017). H2AX as a Sensor of DNA Damage. Center for Cancer Research. [Link]
Mah, L. J., El-Osta, A., & Karagiannis, T. C. (2010). γH2AX: a sensitive molecular marker of DNA damage and repair. Leukemia, 24(5), 679-686. [Link]
ResearchGate. (2014). How can I validate whether my cross-linking or de-cross linking works?. ResearchGate. [Link]
Quinet, A., et al. (2022). Detection of Post-Replicative Gaps Accumulation and Repair in Human Cells Using the DNA Fiber Assay. Journal of Visualized Experiments, (180), e63448. [Link]
Brabec, V., et al. (2002). Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin. Nucleic Acids Research, 30(20), 4567-4574. [Link]
baseclick. (n.d.). DNA Crosslinking: Mechanisms & role in genomic research. baseclick. [Link]
Staples, C. J., & Lunt, A. (2024). Assessment of DNA fibers to track replication dynamics. Methods in Cell Biology, 181, 1-28. [Link]
ResearchGate. (2020). Comparison of the properties of natural and synthetic cross-linking agents. ResearchGate. [Link]
Wikipedia. (n.d.). Crosslinking of DNA. Wikipedia. [Link]
Puth, J. T., et al. (2015). Comparison of Natural Crosslinking Agents for the Stabilization of Xenogenic Articular Cartilage. Journal of Biomedical Materials Research Part A, 103(11), 3534-3542. [Link]
Li, Y., et al. (2022). Quantitative Validation and Application of the Photo-Cross-Linking Selection for Double-Stranded DNA-Encoded Libraries. Bioconjugate Chemistry, 33(11), 2096-2104. [Link]
Bai, G., et al. (2022). Automatic DNA replication tract measurement to assess replication and repair dynamics at the single-molecule level. Bioinformatics, 38(22), 5068-5075. [Link]
Halliwell, A., et al. (2020). DNA fiber assay for the analysis of DNA replication progression in human pluripotent stem cells. White Rose Research Online. [Link]
Hartmann, M., et al. (2023). Synthesis and Evaluation of DNA Cross‐linkers by Click Chemistry‐Mediated Heterodimerization of Nor‐Tomaymycins. Chemistry – A European Journal, 29(1), e202202797. [Link]
Fujimoto, K., et al. (2023). Design of the Crosslinking Reactions for Nucleic Acids-Binding Protein and Evaluation of the Reactivity. Molecules, 28(14), 5406. [Link]
Jackson, S. P., et al. (2022). DNA sequence-selective G-A cross-linking ADC payloads for use in solid tumour therapies. Nature Communications, 13(1), 4413. [Link]
Hewitt, W. M., et al. (2026). DNA-Protein Cross-Link Formation and Cellular Toxicity by Chimeric Bis-Electrophiles. ACS Chemical Biology. [Link]
Dürauer, S., et al. (2025). Mechanisms of DNA-protein crosslink formation, resolution and repair. Nature Communications. [Link]
Personal protective equipment for handling [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine
The compound [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine (CAS: 18228-80-3)[1][2] is a structurally complex molecule containing a bis(2-chloroethyl)amine moiety. This specific functional group classifies the compo...
Author: BenchChem Technical Support Team. Date: April 2026
The compound [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine (CAS: 18228-80-3)[1][2] is a structurally complex molecule containing a bis(2-chloroethyl)amine moiety. This specific functional group classifies the compound as a nitrogen mustard derivative—a potent, highly reactive alkylating agent. In drug development, such structures are often investigated as antineoplastic (anti-cancer) agents due to their ability to crosslink DNA, structurally mirroring the active metabolites of drugs like cyclophosphamide (e.g., phosphoramide mustard).
Due to its severe toxicity, potential vesicant (blistering) properties, and status as a mutagen and suspected carcinogen, handling this compound requires stringent, institutional-grade safety protocols. This guide provides the authoritative operational framework for researchers handling this compound in legitimate, professional laboratory settings.
Hazard Causality and Engineering Controls
To design a self-validating safety system, one must understand the mechanistic hazard of the molecule. The bis(2-chloroethyl)amine group undergoes intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This electrophile readily attacks nucleophilic centers in DNA (primarily the N7 position of guanine) and proteins.
Because of this high reactivity and potential volatility, standard chemical fume hoods are insufficient if sterility or cross-contamination is a concern, and standard Biological Safety Cabinets (BSCs) are dangerous if they recirculate air.
Mandatory Engineering Control: All handling must occur within a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated, 100% exhausted chemical fume hood. Type B2 BSCs are hard-ducted to the outside and exhaust 100% of the air, ensuring that no volatile alkylating intermediates are recirculated into the laboratory environment (OSHA, 2016).
Quantitative PPE Specifications
Personal Protective Equipment (PPE) must be selected based on permeation breakthrough times. Alkylating agents can rapidly penetrate standard latex.
Table 1: PPE Specifications for Nitrogen Mustard Derivatives
PPE Component
Material Specification
Minimum Thickness
Breakthrough Time (ASTM F739)
Rationale
Primary Gloves
Nitrile or Neoprene (Chemotherapy-rated)
0.10 mm (4 mil)
> 240 minutes
Latex is highly permeable to lipophilic alkylating agents.
Secondary Gloves
Nitrile or Neoprene
0.20 mm (8 mil)
> 240 minutes
Double-gloving ensures integrity if the outer glove is snagged.
Gown
Polyethylene-coated polypropylene
N/A (Lint-free)
> 240 minutes
Prevents aerosolized droplet penetration to the skin.
Respirator
NIOSH-approved PAPR or N95/P100
N/A
N/A
Required if handling outside a B2 BSC (e.g., during spill cleanup).
Eye Protection
Polycarbonate Splash Goggles
N/A
N/A
Safety glasses are insufficient against liquid splashes.
Operational Workflow: Step-by-Step Methodology
The following protocol establishes a closed-loop system for handling[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine to minimize aerosolization and dermal exposure.
Phase 1: Preparation and Donning
Verify the Class II Type B2 BSC is operational with a valid certification sticker.
Line the BSC work surface with a plastic-backed, absorbent preparation mat. This traps any micro-spills and prevents the alkylating agent from contaminating the stainless steel plenum.
Don PPE in the following order: Bouffant cap, shoe covers, inner gloves, polyethylene-coated gown, outer gloves (pulled over the gown cuffs).
Phase 2: Execution (Handling the Agent)
Utilize Closed System Drug-Transfer Devices (CSTDs) whenever possible to mechanically prohibit the escape of hazardous drug aerosols or vapors into the environment (NIOSH, 2016).
If CSTDs are incompatible, use Luer-Lok syringes to prevent accidental needle detachment under pressure.
When reconstituting or diluting the compound, aim the diluent slowly against the inner wall of the vial to prevent aerosol-generating turbulence.
Vent vials using a hydrophobic, 0.22-micron filter needle to equalize pressure without releasing toxic aerosols.
Phase 3: Doffing and Decontamination
Wipe down all sealed product vials with a damp gauze pad before removing them from the BSC.
Remove outer gloves inside the BSC and dispose of them in a designated trace hazardous waste container located inside the hood.
Surface decontamination must involve chemical deactivation, not just cleaning. Use a validated oxidizing agent (e.g., 2% sodium hypochlorite) followed by sodium thiosulfate to neutralize the bleach, and finally sterile water to remove residue.
Operational workflow for handling phosphoramidate mustard derivatives.
Waste Management and Disposal Plan
Because[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine contains a highly toxic alkylating pharmacophore, its disposal is strictly regulated under environmental laws (e.g., the Resource Conservation and Recovery Act, RCRA, in the United States).
Trace Waste: Any item that has come into contact with the compound but contains less than 3% by weight of the original total volume (e.g., empty vials, used gloves, absorbent pads, CSTD components) must be placed in a rigid, puncture-resistant "Yellow" or designated trace chemotherapy waste container.
Bulk Waste: Unused compound, heavily contaminated spill cleanup materials, or vials containing more than 3% of the agent must be managed as Bulk Hazardous Waste. These must be placed in a rigid "Black" RCRA hazardous waste container.
Final Destruction: All waste streams containing nitrogen mustard derivatives must be slated for high-temperature incineration (typically exceeding 1000°C) by a licensed hazardous waste disposal contractor. Chemical neutralization (e.g., using strong bases to hydrolyze the chlorine atoms) is often used for immediate spill response, but incineration remains the only validated method for final, irreversible destruction of the alkylating hazard.
References
OSHA (Occupational Safety and Health Administration). (2016). Controlling Occupational Exposure to Hazardous Drugs. United States Department of Labor. Retrieved from:[Link]
NIOSH (National Institute for Occupational Safety and Health). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Centers for Disease Control and Prevention. Retrieved from:[Link]
PubChem. (2024). Laboratory Chemical Safety Summary (LCSS) for Alkylating Agents. National Center for Biotechnology Information. Retrieved from:[Link]